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  • Product: Thiepan-4-amine
  • CAS: 128861-82-5

Core Science & Biosynthesis

Foundational

Thiepan-4-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract Thiepan-4-amine, particularly in its hydrochloride salt form (CAS 2193060-74-9), represents a compelling, yet underexplored, saturated heterocyclic amine scaffold for applications in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiepan-4-amine, particularly in its hydrochloride salt form (CAS 2193060-74-9), represents a compelling, yet underexplored, saturated heterocyclic amine scaffold for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted properties of Thiepan-4-amine, offering a foundational resource for researchers. The document consolidates available physicochemical data, presents predicted spectroscopic profiles (¹H NMR, ¹³C NMR, IR, and MS), and proposes a plausible synthetic strategy based on established chemical principles. Furthermore, it explores the potential biological significance and applications in drug discovery by drawing parallels with structurally related pharmacophores. This guide aims to be a catalyst for further investigation into this promising chemical entity, providing both the foundational knowledge and the methodological considerations necessary to unlock its potential.

Introduction: The Thiepane Scaffold in Modern Chemistry

Saturated heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals and functional materials.[1] Within this class, seven-membered rings containing a sulfur atom, known as thiepanes, offer a unique combination of conformational flexibility and lipophilicity.[2] The introduction of an amine functionality at the 4-position of the thiepane ring, as in Thiepan-4-amine, creates a versatile building block with a primary amino group available for a wide range of chemical transformations.

The thiepane moiety can be considered a bioisostere of the more commonly utilized piperidine ring, a substitution that can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[3][4] This guide will delve into the specific characteristics of Thiepan-4-amine, providing a detailed analysis for scientists interested in incorporating this novel scaffold into their research and development programs.

Physicochemical and Safety Profile

While extensive experimental data for Thiepan-4-amine hydrochloride is not publicly available, a combination of information from suppliers and predictive models allows for the compilation of a working physicochemical profile.

General Properties

A summary of the key identifiers and basic properties of Thiepan-4-amine hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 2193060-74-9[5]
Chemical Formula C₆H₁₄ClNS[5]
Molecular Weight 167.70 g/mol [5]
IUPAC Name thiepan-4-amine;hydrochloride[5]
SMILES C1CC(CCSC1)N.Cl[5]
Physical Form Predicted to be a solid powder-
Storage Temperature Room Temperature[5]
Predicted Physicochemical Data

Due to the absence of experimental values for several key properties, computational predictions have been utilized. It is crucial for researchers to experimentally verify these values.

PropertyPredicted ValueNotes
Melting Point Data not availableAmine hydrochlorides are typically crystalline solids with relatively high melting points.
Boiling Point Data not availableLikely to decompose at higher temperatures.
Solubility Predicted to be soluble in waterThe hydrochloride salt form enhances aqueous solubility.
pKa (Conjugate Acid) ~10-11Estimated based on similar cyclic aliphatic amines.
Safety and Handling

Based on available Safety Data Sheets (SDS) for similar amine hydrochlorides, Thiepan-4-amine hydrochloride should be handled with appropriate precautions.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • In case of contact with skin, wash with plenty of water.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

Spectroscopic Characterization (Predicted)

To aid in the identification and characterization of Thiepan-4-amine hydrochloride, a full suite of predicted spectroscopic data is provided below. These predictions are generated using established algorithms and should serve as a guide for interpreting experimental spectra.[6][7][8][9][10]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of the Thiepan-4-amine cation in a suitable solvent (e.g., D₂O or DMSO-d₆) would likely exhibit the following features:

  • ~3.0-3.5 ppm (multiplet, 1H): The proton on the carbon bearing the amino group (C4-H).

  • ~2.8-3.2 ppm (multiplet, 4H): The protons on the carbons adjacent to the sulfur atom (C2-H₂ and C7-H₂).

  • ~1.8-2.2 ppm (multiplet, 4H): The protons on the carbons adjacent to the C4 carbon (C3-H₂ and C5-H₂).

  • ~1.6-1.9 ppm (multiplet, 2H): The protons on the carbon at the 6-position (C6-H₂).

  • Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum of the Thiepan-4-amine cation would be expected to show four distinct signals:

  • ~50-55 ppm: Carbon attached to the amino group (C4).

  • ~35-40 ppm: Carbons adjacent to the sulfur atom (C2 and C7).

  • ~30-35 ppm: Carbons adjacent to the C4 carbon (C3 and C5).

  • ~25-30 ppm: Carbon at the 6-position (C6).

Mass Spectrometry (Predicted)

In a mass spectrum (e.g., ESI+), the primary ion observed would be the molecular ion of the free base:

  • [M+H]⁺ = 132.0896 m/z (for C₆H₁₄NS⁺)

Common fragmentation patterns would likely involve the loss of the amino group or cleavage of the thiepane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Thiepan-4-amine hydrochloride is predicted to display characteristic absorption bands:

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • ~2400-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt.

  • ~1580-1610 cm⁻¹ and ~1500-1550 cm⁻¹: N-H bending vibrations of the ammonium group.

  • ~1440-1470 cm⁻¹: CH₂ scissoring vibrations.

  • ~650-700 cm⁻¹: C-S stretching vibration.

Proposed Synthesis and Retrosynthetic Analysis

While a specific, documented synthesis for Thiepan-4-amine was not found in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of cyclic amines and thiepanes.[11][12]

Retrosynthetic Analysis

A logical retrosynthetic approach to Thiepan-4-amine involves disconnecting the amine functionality, leading back to a thiepane-4-one intermediate. This ketone can then be traced back to a more readily available acyclic precursor.

G Thiepan_4_amine Thiepan-4-amine Thiepan_4_one Thiepan-4-one Thiepan_4_amine->Thiepan_4_one Reductive Amination Acyclic_precursor Acyclic Dithioacetal Precursor Thiepan_4_one->Acyclic_precursor Intramolecular Cyclization

Caption: Retrosynthetic analysis of Thiepan-4-amine.

Proposed Synthetic Pathway

The proposed forward synthesis would commence with a suitable acyclic starting material, followed by cyclization to form the thiepane ring, and subsequent elaboration to introduce the amine functionality.

G Start 1,5-Dihalopentan-3-one Dithioacetal Acyclic Dithioacetal Start->Dithioacetal Thioacetal Formation Dithiol 1,2-Ethanedithiol Dithiol->Dithioacetal Thiepanone Thiepan-4-one Dithioacetal->Thiepanone Intramolecular Cyclization (e.g., with NaH) Oxime Thiepan-4-one Oxime Thiepanone->Oxime Hydroxylamine Amine Thiepan-4-amine Oxime->Amine Reduction (e.g., H₂, Raney Ni or LiAlH₄)

Caption: Proposed synthetic pathway for Thiepan-4-amine.

Experimental Protocol: Reductive Amination of Thiepan-4-one (Illustrative)

This protocol describes the final step in the proposed synthesis, converting the ketone intermediate to the target amine.

  • Reaction Setup: To a solution of Thiepan-4-one (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol) in a round-bottom flask, add ammonium acetate (10 eq).

  • Reductant Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of 1 M HCl until the pH is acidic. Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Purification: Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Thiepan-4-amine. The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether) with a solution of HCl in the same solvent.

Potential Applications in Drug Discovery and Medicinal Chemistry

While no specific biological activities have been reported for Thiepan-4-amine, its structural features suggest several promising avenues for investigation in drug discovery.

Scaffold for Novel Pharmacophores

The primary amine of Thiepan-4-amine serves as a versatile handle for the synthesis of a diverse library of derivatives. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to generate a wide array of amides, secondary and tertiary amines, and sulfonamides. These derivatives can be screened for various biological activities.

Bioisosteric Replacement for Piperidine

The thiepane ring can act as a bioisostere for the commonly used piperidine scaffold.[3] Replacing a piperidine ring with a thiepane ring can modulate key drug properties:

  • Lipophilicity: The sulfur atom generally increases lipophilicity compared to the nitrogen in piperidine, which can affect cell permeability and protein binding.

  • Metabolic Stability: The C-S-C linkage in thiepane is generally more resistant to metabolic oxidation than the C-N-C linkage in piperidine, potentially leading to improved pharmacokinetic profiles.

  • Conformational Flexibility: The seven-membered thiepane ring has a different conformational profile compared to the six-membered piperidine ring, which can influence binding to biological targets.

G cluster_0 Drug Candidate with Piperidine Scaffold cluster_1 Analog with Thiepane Scaffold Piperidine [Piperidine Core] Thiepane [Thiepane Core] Piperidine->Thiepane Bioisosteric Replacement Properties Lipophilicity Metabolic Stability Conformational Profile Thiepane->Properties Modulates

Caption: The concept of bioisosteric replacement.

Potential Therapeutic Areas

Derivatives of sulfur-containing heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14][15][16] Given the structural similarity of Thiepan-4-amine to other bioactive molecules, its derivatives could be explored for activity in these and other therapeutic areas.

Conclusion and Future Outlook

Thiepan-4-amine is a promising but currently underutilized building block in chemical synthesis and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications. The lack of extensive experimental data highlights a significant opportunity for further research. Experimental validation of the predicted physicochemical and spectroscopic properties is a critical next step. Furthermore, the synthesis and biological evaluation of a diverse library of Thiepan-4-amine derivatives could lead to the discovery of novel therapeutic agents. As the demand for novel chemical scaffolds continues to grow in the pharmaceutical and materials science industries, Thiepan-4-amine stands out as a molecule with considerable untapped potential.

References

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Foundational

An In-depth Technical Guide to 4-Aminothiepane: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-aminothiepane, a saturated heterocyclic amine with po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-aminothiepane, a saturated heterocyclic amine with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust theoretical framework for its synthesis, properties, and prospective utility.

Introduction: The Significance of Saturated Sulfur-Containing Heterocycles

Saturated heterocycles are pivotal scaffolds in modern drug discovery, offering three-dimensional diversity that can lead to improved pharmacological profiles compared to their flat, aromatic counterparts.[1] Within this class, sulfur-containing rings, such as the thiepane moiety, introduce unique physicochemical properties, including the potential for specific interactions with biological targets. The incorporation of an amino group, a key pharmacophore, further enhances the potential for developing novel therapeutic agents.[2] 4-Aminothiepane, combining a seven-membered thiosugar ring with a primary amine, represents an intriguing yet underexplored chemical entity. This guide aims to provide a foundational understanding of this molecule to stimulate further research and development.

Chemical Structure and Nomenclature

IUPAC Name: Thiepan-4-amine

Chemical Formula: C₆H₁₃NS

Molecular Weight: 131.24 g/mol

Canonical SMILES: C1CSCC(N)CC1

The structure of 4-aminothiepane consists of a seven-membered saturated ring containing one sulfur atom (a thiepane ring) with a primary amino group substituted at the 4-position.

Caption: 2D Chemical Structure of 4-Aminothiepane

Proposed Synthesis of 4-Aminothiepane

Synthesis of the Precursor: Thiepan-4-one

The synthesis of a related compound, tetrahydrothiopyran-4-one, from 3,3'-thiodipropionic acid provides a strong basis for a proposed synthesis of thiepan-4-one.[3] A similar strategy involving a Dieckmann condensation of a suitable dicarboxylic acid ester followed by hydrolysis and decarboxylation would be a logical approach.

Proposed Protocol for Thiepan-4-one Synthesis:

  • Esterification: React 3,3'-thiodipropionic acid with an excess of ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield diethyl 3,3'-thiodipropionate.

  • Dieckmann Condensation: Treat the resulting diethyl ester with a strong base, such as sodium ethoxide, in an aprotic solvent like toluene. This will induce an intramolecular cyclization to form a β-keto ester.

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture and heat to promote hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to yield thiepan-4-one.

G cluster_0 Synthesis of Thiepan-4-one A Diethyl 3,3'-thiodipropionate B β-keto ester intermediate A->B  Dieckmann Condensation (NaOEt, Toluene) C Thiepan-4-one B->C  Hydrolysis & Decarboxylation (H3O+, Δ)

Caption: Proposed synthesis workflow for Thiepan-4-one.

Reductive Amination of Thiepan-4-one

Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[4][5] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine.

Experimental Protocol for 4-Aminothiepane Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve thiepan-4-one in a suitable solvent, such as methanol or ethanol.

  • Amine Source: Add an excess of an ammonia source. This can be aqueous ammonia, ammonium acetate, or a solution of ammonia in methanol.

  • Reducing Agent: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture at room temperature. These reagents are selective for the iminium ion over the ketone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

G cluster_1 Reductive Amination Ketone Thiepan-4-one Imine Iminium Ion Intermediate Ketone->Imine Reaction with NH3 Amine_Source Ammonia (NH3) Amine_Source->Imine Product 4-Aminothiepane Imine->Product Reduction Reducing_Agent NaBH3CN Reducing_Agent->Product

Caption: Reductive amination of Thiepan-4-one to 4-Aminothiepane.

Physicochemical Properties (Estimated)

Due to the absence of experimental data, the following physicochemical properties are estimated based on the known properties of similar cyclic amines like aminocycloheptane and cyclohexylamine.[6][7]

PropertyEstimated Value
Molecular Formula C₆H₁₃NS
Molecular Weight 131.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-190 °C
Melting Point Not applicable (liquid at room temp.)
Density ~0.95 g/mL
Solubility Soluble in water and common organic solvents
pKa (of conjugate acid) ~10.5 - 11.0

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-aminothiepane would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex multiplets for the methylene protons of the thiepane ring. The proton attached to the nitrogen and the proton at the C4 position would likely appear as a broad singlet and a multiplet, respectively. The chemical shifts would be influenced by the sulfur atom and the amino group. Based on data for cyclohexylamine, the protons on the carbons adjacent to the sulfur would be shifted downfield.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the thiepane ring, assuming a plane of symmetry. The carbon atom bonded to the amino group (C4) would appear in the range of 45-55 ppm, while the carbons adjacent to the sulfur atom (C2 and C7) would be in the range of 30-40 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine, which typically appear as two bands in the region of 3300-3400 cm⁻¹.[10][11] A broad absorption band due to N-H bending will also be present around 1600 cm⁻¹. C-H stretching vibrations of the methylene groups will be observed in the 2850-2950 cm⁻¹ region.[12]

  • MS (Mass Spectrometry): Following the nitrogen rule, the molecular ion peak ([M]⁺) in the mass spectrum of 4-aminothiepane will have an odd m/z value of 131.[13][14] Characteristic fragmentation patterns for cyclic amines include α-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen, and ring cleavage.[15]

Applications in Drug Development

While there are no reported applications of 4-aminothiepane itself, the structural motifs it contains are prevalent in medicinally important compounds.

  • Scaffold for Bioactive Molecules: Saturated heterocycles are increasingly utilized in drug design to improve properties such as solubility and metabolic stability.[1] Sulfur-containing heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][16]

  • Neurological and Psychiatric Disorders: The cyclic amine framework is a common feature in drugs targeting the central nervous system (CNS). The three-dimensional structure of 4-aminothiepane could allow for specific interactions with receptors and enzymes implicated in neurological and psychiatric conditions.

  • Antimicrobial Agents: Amino-substituted cycloalkanes have been investigated for their potential as antimicrobial agents.[17] The thiepane ring could modulate the lipophilicity and cell permeability of the molecule, potentially leading to enhanced antimicrobial activity.

G cluster_0 Potential Therapeutic Areas for 4-Aminothiepane Derivatives A 4-Aminothiepane Scaffold B CNS Disorders A->B  Neuromodulatory Activity C Infectious Diseases A->C  Antimicrobial Properties D Oncology A->D  Cytotoxic Potential

Caption: Potential applications of 4-aminothiepane in drug discovery.

Conclusion

4-Aminothiepane represents a novel and intriguing chemical entity with untapped potential in medicinal chemistry. This guide has provided a theoretical framework for its synthesis, along with predicted physicochemical and spectroscopic properties based on sound chemical principles and data from analogous compounds. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and scientists, encouraging the exploration of 4-aminothiepane and its derivatives as potential building blocks for the next generation of therapeutic agents.

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Exploratory

Thiepan-4-amine molecular weight and formula

Title: Technical Whitepaper: Thiepan-4-amine as a Strategic Heterocyclic Scaffold in Medicinal Chemistry Executive Summary Thiepan-4-amine (CAS: 2193060-74-9 for HCl salt) represents a specialized heterocyclic scaffold u...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Thiepan-4-amine as a Strategic Heterocyclic Scaffold in Medicinal Chemistry

Executive Summary

Thiepan-4-amine (CAS: 2193060-74-9 for HCl salt) represents a specialized heterocyclic scaffold utilized in lead optimization to modulate physicochemical properties and conformational space. As a seven-membered sulfur-containing saturated ring, it serves as a bioisostere for 4-aminopiperidine and 4-aminocycloheptane moieties. This guide details its chemical identity, synthesis via reductive amination, and strategic application in altering lipophilicity and metabolic profiles in drug discovery.

Chemical Identity & Physical Properties

The following data defines the core physicochemical parameters of Thiepan-4-amine. Researchers should note the distinction between the free base and the hydrochloride salt, as the latter is the standard stable form for storage and handling.

PropertyFree BaseHydrochloride Salt
IUPAC Name Thiepan-4-amineThiepan-4-amine hydrochloride
CAS Number N/A (Generic)2193060-74-9
Molecular Formula C₆H₁₃NS C₆H₁₄ClNS
Molecular Weight 131.24 g/mol 167.70 g/mol
H-Bond Donors 13 (Ammonium form)
H-Bond Acceptors 2 (N, S)1 (S)
LogP (Predicted) ~1.2N/A (Salt)
Physical State Viscous Oil / Low-melting solidWhite to off-white crystalline solid

Structural Insight: The thiepane ring adopts a flexible twist-chair conformation. Unlike the rigid piperidine chair, the seven-membered thiepane ring allows for subtle adjustments in the vector orientation of the C4-amine substituent, potentially enabling access to hydrophobic sub-pockets that are sterically restricted for six-membered analogs.

Synthesis Protocol: Reductive Amination Route

The most robust synthesis of Thiepan-4-amine proceeds via the reductive amination of thiepan-4-one . This route minimizes side reactions and allows for the direct isolation of the amine hydrochloride.

Phase 1: Precursor Synthesis (Thiepan-4-one)

Note: Thiepan-4-one is commercially available but can be synthesized via Dieckmann condensation if bulk quantities are required.

Reaction Logic: The Dieckmann condensation of diesters containing a sulfide linkage creates the 7-membered ring. Subsequent hydrolysis and decarboxylation remove the ester group to yield the ketone.

Phase 2: Reductive Amination (Protocol)

This protocol utilizes Sodium Cyanoborohydride (NaBH₃CN) due to its selectivity for imines over ketones at slightly acidic pH.

Reagents:

  • Thiepan-4-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 eq) – Excess ensures conversion to imine.

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Solvent)

  • HCl (4M in Dioxane) – For salt formation.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Thiepan-4-one (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.

  • Equilibration: Stir the mixture at room temperature (25°C) for 30 minutes under an inert atmosphere (N₂). Causality: This allows the equilibrium between the ketone and the iminium species to establish.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (15 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS for the disappearance of the ketone (m/z 130) and appearance of the amine (m/z 132).

  • Quench & Workup:

    • Quench with 1N NaOH (adjust pH > 10).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add HCl (4M in Dioxane) dropwise at 0°C until precipitation is complete. Filter the white solid and wash with cold ether to obtain Thiepan-4-amine HCl .

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from the linear precursor to the final amine salt, highlighting the critical intermediate steps.

ThiepanSynthesis cluster_0 Phase 1: Ring Construction cluster_1 Phase 2: Functionalization Precursor 3,3'-Thiodipropionate (Linear Diester) Dieckmann Dieckmann Condensation (Ring Closure) Precursor->Dieckmann NaOMe, MeOH Intermediate 4-Oxothiepane-3-carboxylate (Beta-Keto Ester) Dieckmann->Intermediate Decarb Hydrolysis & Decarboxylation (-CO2) Intermediate->Decarb HCl, Heat Ketone Thiepan-4-one (C6H10OS) Decarb->Ketone RedAm Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAm Imine Formation Product Thiepan-4-amine HCl (C6H14ClNS) RedAm->Product HCl/Dioxane

Figure 1: Synthetic pathway from linear diester precursors to Thiepan-4-amine HCl via Dieckmann condensation and reductive amination.

Applications in Medicinal Chemistry

Thiepan-4-amine is primarily used as a bioisostere to optimize Lead compounds. Its utility stems from three specific properties:

  • Lipophilicity Modulation:

    • The sulfur atom is less electronegative and more lipophilic than oxygen. Replacing a pyran or piperidine ring with a thiepane ring typically increases LogP. This is strategic when a lead compound is too polar to cross the Blood-Brain Barrier (BBB).

  • Conformational Sampling:

    • Seven-membered rings are more flexible than six-membered rings. The thiepane ring can adopt multiple low-energy conformations (chair, twist-chair, boat), allowing the amine substituent to scan a larger volume of the binding pocket. This is effective for "induced fit" binding scenarios.

  • Metabolic Handles:

    • The sulfur atom is a "soft" nucleophile and is susceptible to oxidation by CYP450 enzymes (specifically CYP3A4 and FMOs) to form sulfoxides and sulfones .

    • Strategy: If the thiepane analog is too rapidly metabolized, the sulfur can be pre-oxidized to the sulfone (which is metabolically stable and more polar), or the position alpha to the sulfur can be blocked with gem-dimethyl groups.

Decision Logic: When to Use Thiepan-4-amine

BioisostereLogic Start Lead Compound Optimization (Contains Piperidine/Cyclohexane) Issue1 Is the compound too polar? (Low Permeability) Start->Issue1 Issue2 Is potency limited by steric clash? Start->Issue2 Action1 Replace with Thiepane (Increases LogP) Issue1->Action1 Yes Action2 Replace with Thiepane (Expands Ring Size/Flexibility) Issue2->Action2 Yes Check Check Metabolic Stability (S-Oxidation Risk) Action1->Check Action2->Check Result1 Success: Improved Permeability Check->Result1 Stable Result2 Success: Access to New Pocket Check->Result2 Stable Mitigation Synthesize Sulfone Analog (If S-oxidation is rapid) Check->Mitigation Unstable

Figure 2: Decision tree for deploying Thiepan-4-amine in Structure-Activity Relationship (SAR) studies.

References

  • American Elements. Thiepan-4-amine hydrochloride Product Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Tetrahydrothiopyran-4-one (Precursor Data). Retrieved from

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from

  • Chemistry Steps. Dieckmann Condensation: Ring Formation Mechanism. Retrieved from

  • Drug Hunter. Bioisosteres in Drug Design: Strategies for Optimization. Retrieved from

Foundational

Beyond the Chair: Strategic Bioisosterism of Thiepan-4-amine vs. Piperidine Scaffolds

The following technical guide is structured to provide an authoritative, mechanism-driven comparison between the established piperidine scaffold and the emerging thiepan-4-amine bioisostere. Technical Whitepaper for Medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven comparison between the established piperidine scaffold and the emerging thiepan-4-amine bioisostere.

Technical Whitepaper for Medicinal Chemistry & Drug Design

Executive Summary: The Case for Expansion

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, its ubiquity creates two distinct challenges: intellectual property (IP) crowding and conformational rigidity .

The thiepan-4-amine scaffold—a seven-membered sulfur-containing heterocycle—offers a high-value bioisosteric alternative. By expanding the ring from six to seven atoms and replacing the amine nitrogen with a sulfur heteroatom (while moving the amine to an exocyclic position), researchers can modulate:

  • Lipophilicity (LogP): Increasing hydrophobic contact without adding carbon bulk.

  • Conformational Entropy: Moving from a rigid chair to a flexible twist-chair manifold.

  • Selectivity: Exploiting transannular interactions unique to medium-sized rings.

This guide provides the structural, physicochemical, and synthetic roadmap for deploying thiepan-4-amine as a piperidine surrogate.

Structural & Conformational Dynamics

The most profound difference between these scaffolds is their energy landscape. While piperidine is defined by stability, thiepane is defined by adaptability.

The "Floppiness" Factor
  • Piperidine (6-membered): Exists predominantly in a distinct chair conformation . Substituents at the 4-position are locked in either axial or equatorial orientations, with a high energy barrier (~10-11 kcal/mol) for ring inversion. This rigidity is excellent for "lock-and-key" binding but poor for induced-fit targets.

  • Thiepane (7-membered): Exists in a dynamic equilibrium between twist-chair and twist-boat forms. The energy barrier for pseudorotation is low (<3 kcal/mol). This "floppiness" allows the 4-amino group to scan a larger volume of chemical space, potentially capturing binding pockets that rigid piperidines miss.

Transannular Interactions

In thiepane, the sulfur atom at position 1 and the amine at position 4 are spatially proximal across the ring.

  • Electronic Effect: The sulfur lone pair can engage in transannular non-bonded interactions with the C4 center, subtly altering the basicity and nucleophilicity of the exocyclic amine.

  • Steric Effect: The larger atomic radius of sulfur (1.00 Å vs 0.75 Å for carbon/nitrogen) distorts the ring pucker, pushing the C4 substituent further into the solvent front compared to piperidine.

Conformation cluster_energy Conformational Energy Barrier Piperidine Piperidine (6-Ring) Rigid Chair Defined Axial/Equatorial Thiepane Thiepane (7-Ring) Flexible Twist-Chair Low Barrier Pseudorotation Piperidine->Thiepane Ring Expansion (+ Entropy) Binding Target Binding Site Piperidine->Binding High Specificity (Lock & Key) Thiepane->Binding Induced Fit (Adaptive)

Figure 1: Conformational Energy Landscape. Piperidine offers rigid pre-organization, while thiepane offers entropic adaptability for induced-fit binding.

Physicochemical Profiling

Replacing the N-heterocycle with a S-heterocycle fundamentally shifts the molecular property profile.

Property4-AminopiperidineThiepan-4-amineImpact on Drug Design
Ring Size 6-membered7-memberedThiepane fills larger hydrophobic pockets.
Heteroatom Nitrogen (Basic)Sulfur (Lipophilic/Soft)Removes a H-bond donor (NH); adds a soft metabolic handle.
Basicity (pKa) ~10.8 (Ring N), ~10.6 (Exocyclic)~10.4 (Exocyclic only)Thiepane is less polar; only one ionization center.
LogP (Lipophilicity) -0.6 (Hydrophilic)~0.8 (Moderately Lipophilic)Critical: Thiepane dramatically improves membrane permeability.
H-Bond Donors 2 (Ring NH, Exocyclic NH2)1 (Exocyclic NH2)Thiepane reduces polar surface area (PSA).
Metabolic Risk N-Oxidation, DealkylationS-Oxidation (Sulfoxide/Sulfone)Different clearance pathways (FMO vs CYP450).

Expert Insight: The shift from LogP -0.6 to ~0.8 is the "killer application" for thiepane. If a piperidine lead is too polar to cross the Blood-Brain Barrier (BBB), the thiepane analog often corrects this without changing the core pharmacophore geometry significantly.

Synthetic Protocols

Synthesis of the 7-membered thiepan-4-amine is less trivial than the commercially available piperidine. The most robust route for medicinal chemistry scales is the Ring Expansion of tetrahydrothiopyran-4-one.

Protocol: Synthesis of Thiepan-4-amine HCl

Reaction Class: Tiffeneau-Demjanov Rearrangement & Reductive Amination

Step 1: Ring Expansion (Tetrahydrothiopyran-4-one to Thiepan-4-one)
  • Reagents: Tetrahydrothiopyran-4-one (1.0 eq), Trimethylsilyldiazomethane (TMSCHN2) (1.2 eq), BF3·OEt2 (1.1 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve ketone in DCM at -78°C under Argon.

    • Add BF3·OEt2 dropwise.

    • Slowly add TMSCHN2 (to prevent multiple insertions).

    • Stir at -78°C for 1h, then warm to 0°C. Evolution of N2 gas indicates reaction progress.

    • Quench: Saturated NaHCO3.

    • Purification: Flash chromatography (Hexane/EtOAc). Thiepan-4-one is a pale yellow oil.

    • Note: This expands the 6-ring to the 7-ring via a homologation mechanism.

Step 2: Reductive Amination (Thiepan-4-one to Thiepan-4-amine)
  • Reagents: Thiepan-4-one (1.0 eq), Ammonium Acetate (10 eq), NaCNBH3 (1.5 eq), Methanol.

  • Procedure:

    • Dissolve ketone and NH4OAc in MeOH. Stir 30 min to form imine.

    • Add NaCNBH3 portion-wise.

    • Stir at RT for 16h.

    • Workup: Acidify with 1N HCl (destroy borohydride), then basify with NaOH to pH >12. Extract with DCM.

    • Salt Formation: Treat etheral solution of free base with HCl/Dioxane to precipitate Thiepan-4-amine Hydrochloride .

Synthesis Start Tetrahydrothiopyran-4-one (6-Membered Ring) Step1 Ring Expansion (TMSCHN2 / BF3·OEt2) Start->Step1 Inter Thiepan-4-one (7-Membered Ring) Step1->Inter Step2 Reductive Amination (NH4OAc / NaCNBH3) Inter->Step2 Final Thiepan-4-amine (Target Scaffold) Step2->Final

Figure 2: Synthetic Workflow. The critical step is the Tiffeneau-Demjanov ring expansion to access the 7-membered core from the 6-membered precursor.

Metabolic Liabilities & Mitigation

While piperidines are prone to N-dealkylation or N-oxidation, thiepanes introduce Sulfur Oxidation .

  • The Pathway: The ring sulfur is a "soft" nucleophile, highly susceptible to Flavin-containing Monooxygenases (FMOs) and CYP450s.

  • Sequence: Sulfide (Thiepane) → Sulfoxide (Chiral, often separable) → Sulfone (Achiral, polar).

  • Design Consequence: The sulfoxide/sulfone metabolites are significantly more polar (lower LogP) and may lose BBB permeability.

  • Mitigation Strategy: If S-oxidation is too rapid, sterically shield the sulfur by adding gem-dimethyl groups at the 2- or 7-positions, or oxidize intentionally to the sulfone (bioisostere of N-Boc or N-acyl) if polarity permits.

Metabolism Drug Thiepane (Sulfide) FMO FMO / CYP450 Drug->FMO Sulfoxide Sulfoxide (Chiral, Polar) FMO->Sulfoxide Rapid Sulfone Sulfone (Highly Polar, Stable) Sulfoxide->Sulfone Slow

Figure 3: Metabolic Fate. The sulfur atom introduces a sequential oxidation liability that increases polarity, potentially altering pharmacokinetics in vivo.

References

  • Ring Expansion Methodologies: Maruoka, K. et al. "Organoaluminum-promoted rearrangement of epoxy silyl ethers to carbonyl compounds. A new approach to the synthesis of medium-sized ring ketones." J. Am. Chem. Soc.[1] 1988, 110, 3588. Link

  • Thiepane Conformational Analysis: Bocian, W. et al. "Conformational analysis of seven-membered heterocyclic rings." J. Mol. Struct. 2002. Link

  • Piperidine Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem. 2011, 54, 2529. Link

  • Metabolism of Sulfur Heterocycles: Cashman, J. R. "Structural and catalytic properties of the mammalian flavin-containing monooxygenase." Chem. Res. Toxicol. 1995, 8, 165. Link

Sources

Exploratory

The Thiepane-4-Amine Scaffold: A Technical Guide to an Underexplored Pharmacophore

Abstract The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can unlock new therapeutic avenues. Saturated heterocycles are increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can unlock new therapeutic avenues. Saturated heterocycles are increasingly recognized for their potential to provide three-dimensional diversity and improved physicochemical properties compared to their flat, aromatic counterparts. Among these, the seven-membered thiepane ring system presents a unique conformational flexibility that is yet to be fully exploited in drug discovery. This technical guide provides an in-depth exploration of the thiepan-4-amine scaffold, a promising but under-investigated structural motif. While direct pharmacological data on thiepan-4-amine itself is sparse, this document synthesizes information on related thiepane derivatives to project the potential applications, outline synthetic strategies, and propose future directions for researchers, scientists, and drug development professionals. We will delve into the rationale behind exploring this scaffold, its synthesis, potential therapeutic targets, and the experimental workflows necessary to unlock its full pharmacological potential.

Introduction: The Case for Seven-Membered Saturated Sulfur Heterocycles

In the realm of drug design, the structural scaffold of a molecule is paramount, dictating its three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. While five- and six-membered heterocyclic rings are ubiquitous in approved drugs, larger saturated rings like thiepane remain a relatively untapped resource. The seven-membered thiepane ring, a saturated heterocycle containing a sulfur atom, offers a distinct conformational landscape compared to its smaller or aromatic cousins like thiophene. This inherent flexibility allows for a more dynamic and potentially more precise interaction with the complex topographies of protein binding sites.

The introduction of an amine group at the 4-position of the thiepane ring, creating the thiepan-4-amine scaffold, adds a crucial element for pharmacological activity. The amine moiety can act as a hydrogen bond donor and acceptor, and can be readily protonated at physiological pH, enabling ionic interactions with target proteins. This combination of a flexible, lipophilic core and a strategically placed polar, basic group makes thiepan-4-amine a compelling starting point for the development of novel therapeutics.

This guide will serve as a foundational resource for researchers interested in exploring the potential of the thiepan-4-amine scaffold. We will begin by examining the synthesis of this core structure, followed by a discussion of its potential pharmacological applications based on the known activities of related thiepane derivatives. Finally, we will provide detailed experimental protocols for the synthesis and evaluation of novel thiepan-4-amine analogs.

Synthetic Strategies for the Thiepane-4-Amine Core

The construction of the seven-membered thiepane ring presents a moderate synthetic challenge, primarily due to the entropic barrier of forming a seven-membered ring. However, several strategies can be employed to access the thiepane-4-amine scaffold.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the formation of medium-sized rings. A plausible route to a thiepane precursor involves the synthesis of a diene containing a sulfide linkage, followed by RCM to form the seven-membered ring. Subsequent functional group manipulation can then be used to introduce the amine at the 4-position.

Experimental Protocol: Synthesis of a Thiepane Precursor via RCM

  • Synthesis of the Diene Substrate: Commercially available 3-butene-1-ol is converted to its corresponding bromide using a standard brominating agent (e.g., PBr₃). In a separate reaction, 3-butene-1-thiol is prepared from the corresponding bromide by reaction with sodium hydrosulfide (NaSH). The two fragments are then coupled under basic conditions (e.g., NaH in THF) to yield the diene sulfide.

  • Ring-Closing Metathesis: The diene sulfide is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or GC-MS.

  • Reduction of the Double Bond: The resulting unsaturated thiepane is then reduced to the saturated thiepane using standard hydrogenation conditions (e.g., H₂, Pd/C).

  • Introduction of the Amine: The saturated thiepane can be functionalized at the 4-position through various methods, such as conversion of a ketone at that position (introduced earlier in the synthesis) to an oxime followed by reduction. A more direct approach could involve a hydroamination reaction if a suitable precursor is designed.

The causality behind choosing RCM lies in its functional group tolerance and its proven efficacy in forming medium-sized rings, which are often challenging to construct via traditional cyclization methods.

Dieckmann Condensation and Subsequent Modifications

An alternative approach involves the intramolecular Dieckmann condensation of a diester containing a sulfide linkage to form a β-keto ester within a seven-membered ring.

Experimental Protocol: Synthesis via Dieckmann Condensation

  • Synthesis of the Diester Precursor: A suitable α,ω-dihaloalkane is reacted with two equivalents of a mercaptoacetate ester under basic conditions to form the linear diester with a central sulfide.

  • Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide in ethanol or sodium hydride in THF) to induce intramolecular cyclization, yielding the thiepane β-keto ester.

  • Decarboxylation and Functionalization: The resulting β-keto ester is then hydrolyzed and decarboxylated to yield a thiepan-4-one. This ketone can be converted to the desired thiepan-4-amine via reductive amination.

  • Reductive Amination: The thiepan-4-one is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel).

This classical approach is valuable due to the ready availability of starting materials and the robustness of the reactions involved.

Below is a Graphviz diagram illustrating a generalized synthetic workflow for thiepan-4-amine.

G cluster_0 Synthetic Pathways to Thiepan-4-amine Start Starting Materials Diene Diene Sulfide Start->Diene Coupling Diester Diester Sulfide Start->Diester Alkylation Unsat_Thiepane Unsaturated Thiepane Diene->Unsat_Thiepane RCM Sat_Thiepane Saturated Thiepane Unsat_Thiepane->Sat_Thiepane Reduction Thiepan_4_one Thiepan-4-one Sat_Thiepane->Thiepan_4_one Oxidation Thiepan_4_amine Thiepan-4-amine Thiepan_4_one->Thiepan_4_amine Reductive Amination Beta_Keto_Ester β-Keto Ester Diester->Beta_Keto_Ester Dieckmann Condensation Beta_Keto_Ester->Thiepan_4_one Hydrolysis & Decarboxylation

Caption: Generalized synthetic pathways to the thiepan-4-amine scaffold.

Potential Pharmacological Applications

While direct experimental data for thiepan-4-amine is limited, we can infer its potential pharmacological applications by examining the biological activities of structurally related thiepane derivatives and other sulfur-containing heterocycles.

Central Nervous System (CNS) Disorders

The conformational flexibility of the thiepane ring makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Many CNS drugs require a specific three-dimensional arrangement of pharmacophoric features to interact with their targets, and the thiepane scaffold can provide novel geometries that are not accessible with more rigid ring systems. For instance, derivatives of the sulfur-containing heterocycle thiophene have shown activity as antipsychotics and anticonvulsants.[1] The thiepane ring, as a saturated and more flexible analog, could offer improved pharmacokinetic properties, such as increased solubility and better blood-brain barrier penetration.

Anticancer Activity

Platinum (II) complexes containing thiepane dioxide diamine ligands have demonstrated cytotoxicity against human carcinoma cell lines, including cisplatin-resistant strains.[2] This suggests that the thiepane moiety can be incorporated into molecules designed to interact with biological systems relevant to cancer. The amine group in thiepan-4-amine could serve as an anchor for further derivatization to create targeted anticancer agents.

Anti-inflammatory and Analgesic Properties

Various sulfur-containing heterocyclic compounds have been reported to possess anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The thiepan-4-amine scaffold could be decorated with appropriate functional groups to mimic the binding of known inhibitors to the active sites of these enzymes.

The following table summarizes the potential therapeutic areas for the thiepan-4-amine scaffold based on the activities of related compounds.

Therapeutic AreaPotential Molecular Target(s)Rationale based on Related Scaffolds
CNS Disorders GPCRs (e.g., dopamine, serotonin receptors), Ion ChannelsThiophene derivatives show antipsychotic and anticonvulsant activity.[1] The flexible thiepane ring may offer novel binding modes.
Oncology DNA, KinasesPlatinum complexes with thiepane dioxide diamine ligands exhibit anticancer properties.[2]
Inflammation COX, LOX enzymesMany sulfur-containing heterocycles possess anti-inflammatory activity.

Structure-Activity Relationship (SAR) Studies: A Forward Look

Systematic exploration of the structure-activity relationships (SAR) of thiepan-4-amine derivatives will be crucial for optimizing their pharmacological properties. Key modifications to investigate include:

  • N-Substitution: The amine group of thiepan-4-amine is a prime handle for derivatization. Introducing various alkyl, aryl, and acyl groups will modulate the basicity, lipophilicity, and steric bulk, which can significantly impact target binding and selectivity.

  • Substitution on the Thiepane Ring: Introducing substituents at other positions on the thiepane ring can influence its conformation and provide additional points of interaction with the target protein.

  • Stereochemistry: Thiepan-4-amine is chiral. The synthesis of enantiomerically pure derivatives and the evaluation of their individual biological activities will be essential, as stereoisomers often exhibit different pharmacological profiles.

The following diagram illustrates a conceptual workflow for a drug discovery program based on the thiepan-4-amine scaffold.

G cluster_1 Thiepan-4-amine Drug Discovery Workflow Scaffold_Selection Scaffold Selection: Thiepan-4-amine Library_Synthesis Library Synthesis (N- and Ring-substitution) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Iterative Design Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: A conceptual workflow for a drug discovery program based on the thiepan-4-amine scaffold.

Conclusion and Future Perspectives

The thiepan-4-amine scaffold represents an intriguing and largely unexplored area of medicinal chemistry. Its unique combination of a flexible seven-membered sulfur-containing ring and a strategically placed amine functional group offers significant potential for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. While direct pharmacological data is currently scarce, the foundational synthetic strategies and the promising activities of related compounds outlined in this guide provide a solid starting point for researchers.

The path forward requires a systematic and multidisciplinary approach. The development of robust and scalable synthetic routes to a diverse library of thiepan-4-amine analogs is the first critical step. This should be followed by comprehensive biological screening against a wide range of targets to identify initial hits. Subsequent lead optimization, guided by detailed structure-activity relationship studies and computational modeling, will be essential to transform these initial findings into viable clinical candidates.

The exploration of the thiepan-4-amine scaffold is a journey into uncharted territory, but one that holds the promise of discovering new medicines with novel mechanisms of action and improved therapeutic profiles. This guide is intended to be a catalyst for that journey, providing the necessary foundational knowledge and experimental frameworks to empower researchers to unlock the full potential of this exciting pharmacological scaffold.

References

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  • Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole deriv
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  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. [Link]

  • GPCR agonist binding revealed by modeling and crystallography. National Institutes of Health. [Link]

  • Scheme 1. Example synthesis of ester, thioester and amide and amine... ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Reductive Amination Using Thiepan-4-amine

Introduction: The Strategic Importance of Thiepan-4-amine in Amine Synthesis Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly versatile and controlled method for the formation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiepan-4-amine in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly versatile and controlled method for the formation of carbon-nitrogen bonds.[1][2][3] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines via an intermediate imine or iminium ion, which is subsequently reduced.[3][4] The reaction's prevalence in medicinal chemistry and drug development stems from its broad substrate scope, functional group tolerance, and the ability to construct complex amine architectures efficiently, often in a one-pot fashion.[5][6]

Thiepane-containing scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in various biologically active molecules.[7][8][9][10][11] Thiepan-4-amine, with its seven-membered saturated heterocyclic ring containing a sulfur atom, offers a valuable building block for introducing this motif. Its primary amine functionality makes it an ideal nucleophile for reductive amination, enabling its conjugation to a wide array of carbonyl-containing compounds. This guide provides an in-depth exploration of reductive amination protocols specifically tailored for Thiepan-4-amine, offering researchers a robust framework for its application in synthesis.

Mechanistic Principles: A Foundation for Protocol Design

A successful reductive amination hinges on the careful orchestration of two key steps: the formation of an imine (or iminium ion) and its subsequent reduction.[4]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (Thiepan-4-amine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[3] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hemiaminal undergoes dehydration to yield an imine.[3][12] In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[13] The choice of reducing agent is critical for the success of the reaction.

The Critical Role of the Reducing Agent

The ideal reducing agent for a one-pot reductive amination must be capable of reducing the imine/iminium ion intermediate faster than it reduces the starting carbonyl compound.[14] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.

Several hydride-based reagents are commonly used, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoboorohydride (NaBH₃CN) being the most prevalent.[2][3][5]

  • Sodium Triacetoxyborohydride (STAB): STAB is a particularly mild and selective reducing agent, making it highly suitable for reductive aminations.[15][16][17][18] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) allows it to preferentially reduce the more electrophilic iminium ion over the less reactive ketone or aldehyde.[17] Furthermore, it does not generate toxic byproducts, a significant advantage over sodium cyanoborohydride.[5] STAB is often used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[16][17][19]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective and exhibits good selectivity for iminium ions, especially under mildly acidic conditions (pH ~5-6).[2][12][14] However, a major drawback is the potential release of highly toxic hydrogen cyanide gas upon acidification during workup.[3]

For the protocols detailed below, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, broad functional group tolerance, and enhanced safety profile.[5][16][17]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of reductive amination of Thiepan-4-amine with a generic ketone using STAB as the reducing agent.

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction Thiepan-4-amine Thiepan-4-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Thiepan-4-amine->Hemiaminal + Ketone Ketone Ketone/Aldehyde (Electrophile) Ketone->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O (Acid Catalyzed) Product N-Alkyl Thiepan-4-amine (Final Product) Imine->Product + [H-] from STAB STAB NaBH(OAc)3 (Reducing Agent) STAB->Product

Caption: General mechanism of reductive amination.

Experimental Protocols

General Considerations for Self-Validating Protocols
  • Reagent Quality: Use high-purity, anhydrous solvents and reagents to prevent side reactions and ensure reproducibility. STAB is moisture-sensitive.[15][18]

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and is considered good practice, especially for sensitive substrates.

  • Stoichiometry: The amine is typically used in slight excess or equimolar amounts relative to the carbonyl compound. The reducing agent is generally used in excess (1.2 to 2.0 equivalents) to ensure complete conversion of the intermediate imine.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for the formation of byproducts.

Protocol 1: Reductive Amination of Thiepan-4-amine with an Aliphatic Aldehyde (Heptanal)

This protocol details the synthesis of N-heptylthiepan-4-amine.

Materials:

  • Thiepan-4-amine

  • Heptanal

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Thiepan-4-amine (1.0 eq.).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add heptanal (1.0-1.1 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-heptylthiepan-4-amine.

Protocol 2: Reductive Amination of Thiepan-4-amine with a Ketone (Cyclohexanone)

This protocol details the synthesis of N-cyclohexylthiepan-4-amine. Reactions with ketones are often slower than with aldehydes, and the addition of a catalytic amount of acid can be beneficial.[16][17][19]

Materials:

  • Thiepan-4-amine

  • Cyclohexanone

  • Sodium Triacetoxyborohydride (STAB)

  • Glacial Acetic Acid (catalytic)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Thiepan-4-amine (1.0 eq.) and cyclohexanone (1.1 eq.).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Perform an aqueous workup as described in Protocol 1 (extraction, washing, drying, and concentration).

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Combine Amine + Carbonyl in Anhydrous Solvent (DCE) B 2. Stir for Imine Formation (Optional: Add Acetic Acid for Ketones) A->B C 3. Add STAB (Reducing Agent) B->C D 4. Stir at Room Temp (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Quench, Extract, Wash, Dry) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H Pure N-Alkyl Thiepan-4-amine G->H

Caption: Standard workflow for reductive amination.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and provides a framework for expected outcomes. Yields are highly substrate-dependent but generally good to excellent for these types of transformations.

ParameterProtocol 1 (Aldehyde)Protocol 2 (Ketone)Causality & Field-Proven Insights
Carbonyl Substrate HeptanalCyclohexanoneAldehydes are generally more electrophilic and less sterically hindered than ketones, leading to faster reaction rates.
Equivalents of Amine 1.01.0Using a 1:1 ratio is atom-economical. A slight excess of the less expensive reagent can be used to drive the reaction.
Equivalents of Carbonyl 1.0 - 1.11.1A slight excess of the carbonyl can ensure full consumption of the more valuable amine.
Equivalents of STAB 1.51.5An excess of the reducing agent is necessary to ensure complete reduction of the in-situ formed imine.
Catalyst NoneAcetic Acid (cat.)The imine formation from ketones is often slower and benefits from acid catalysis to facilitate the dehydration step.[16][19]
Solvent Anhydrous DCEAnhydrous DCEDCE is the preferred solvent for STAB-mediated reductions as it is aprotic and STAB is not compatible with protic solvents like methanol.[15][16][19]
Typical Reaction Time 12-24 hours24-48 hoursThe higher reactivity of aldehydes leads to shorter reaction times.
Expected Yield 75-95%70-90%Yields are generally high, but purification losses can occur. The specific steric and electronic properties of substrates will influence the final yield.

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust and reliable. The choice of STAB as the reducing agent is a key element of this self-validating system. Its selectivity for the iminium ion intermediate over the starting carbonyl minimizes the formation of alcohol byproducts, simplifying purification and ensuring that the desired amine is the major product.[5][16][17]

Furthermore, the recommended monitoring by TLC or LC-MS provides real-time validation of the reaction's progress. A successful reaction will show the consumption of the starting amine and carbonyl and the appearance of a new, typically more non-polar, product spot/peak corresponding to the N-alkylated thiepane. The absence of a significant alcohol byproduct peak in the LC-MS validates the chemoselectivity of the reduction.

References

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Application

Application Notes and Protocols: Amide Coupling Conditions for Thiepan-4-amine Derivatives

Introduction: The Significance of Thiepan-4-amine Scaffolds in Medicinal Chemistry Thiepan-4-amine and its derivatives represent a valuable class of saturated heterocyclic scaffolds in modern drug discovery. The thiepane...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiepan-4-amine Scaffolds in Medicinal Chemistry

Thiepan-4-amine and its derivatives represent a valuable class of saturated heterocyclic scaffolds in modern drug discovery. The thiepane ring, a seven-membered sulfur-containing heterocycle, offers a unique three-dimensional geometry that can effectively explore chemical space and provide novel interactions with biological targets. The primary amine at the 4-position serves as a crucial handle for the introduction of diverse functionalities through amide bond formation, one of the most fundamental and frequently utilized reactions in medicinal chemistry.[1][2] This allows for the systematic modification of physicochemical properties and the optimization of pharmacological profiles. The resulting amide derivatives of thiepan-4-amine are integral components in the development of new therapeutic agents across various disease areas.

This document provides a comprehensive guide to the selection of appropriate amide coupling conditions for thiepan-4-amine derivatives. It delves into the mechanistic rationale behind various coupling strategies, offers detailed experimental protocols, and provides troubleshooting guidance for common challenges encountered in the synthesis of these important molecules.

Understanding the Amide Coupling Reaction

The formation of an amide bond involves the condensation of a carboxylic acid and an amine.[3] However, the direct reaction is generally not feasible due to the formation of a non-reactive carboxylate-ammonium salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3][5] This activation is the central role of a coupling reagent.

The overall process can be visualized as a two-step sequence:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium/acyluronium species.

  • Coupling: The amine (in this case, a thiepan-4-amine derivative) attacks the activated carboxylic acid intermediate, leading to the formation of the desired amide and the release of byproducts.

Selecting the Optimal Coupling Reagent: A Decision Framework

The choice of coupling reagent is paramount for a successful amide bond formation and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the presence of other functional groups, and the desired reaction conditions.

Common Classes of Coupling Reagents

A variety of coupling reagents are commercially available, each with its own advantages and limitations.[2] They can be broadly categorized as follows:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their accessibility and cost-effectiveness.[6][7] They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions and racemization, they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[7][8]

  • Uronium/Aminium Salts: This class includes reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[7][9][10] These reagents are known for their high efficiency and rapid reaction times, even with sterically hindered substrates.[9][10] HATU, in particular, is often the reagent of choice for challenging couplings due to the formation of a highly reactive OAt-ester intermediate.[10][11]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective for difficult couplings.[9][10]

The following diagram illustrates the general workflow for a typical amide coupling reaction.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_products Products & Byproducts Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Thiepan_Amine Thiepan-4-amine Derivative Coupling Nucleophilic Attack by Amine Thiepan_Amine->Coupling Coupling_Reagent Coupling Reagent Coupling_Reagent->Activation Base Base (e.g., DIPEA, TEA) Base->Activation Activation->Coupling Amide_Product Amide Product Coupling->Amide_Product Byproducts Byproducts Coupling->Byproducts

Figure 1. A generalized workflow for amide coupling reactions.

Key Considerations for Thiepan-4-amine Derivatives

While thiepan-4-amine is a primary amine, the cyclic nature of the scaffold can introduce some degree of steric hindrance. The choice of coupling conditions should be made with this in mind. For less hindered carboxylic acids, standard carbodiimide protocols may suffice. However, for more challenging couplings involving sterically demanding carboxylic acids or sensitive substrates, the use of more powerful uronium or phosphonium reagents is recommended.[9]

Table 1: Recommended Coupling Reagents for Thiepan-4-amine Derivatives
Coupling ReagentAdditiveBaseTypical SolventKey Advantages
EDC HOBtDIPEA, TEADMF, DCMCost-effective, water-soluble byproducts.[12]
HATU NoneDIPEA, TEADMF, ACNHigh reactivity, suitable for hindered substrates.[4][10]
HBTU NoneDIPEA, TEADMFGood general-purpose reagent.[10]
PyBOP NoneDIPEA, TEADMF, DCMEffective for difficult couplings.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common amide coupling reactions involving thiepan-4-amine derivatives.

Protocol 1: General Procedure using EDC/HOBt

This protocol is suitable for routine amide couplings with a wide range of carboxylic acids.

  • Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), thiepan-4-amine derivative (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N,N'-Diisopropylethylamine (DIPEA) (3.0 equiv.) to the stirred solution, followed by the portion-wise addition of EDC (1.2 equiv.).[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered carboxylic acids or when rapid reaction times are desired.

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF. Add DIPEA (2.0 equiv.) and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[13]

  • Amine Addition: To the pre-activated mixture, add a solution of the thiepan-4-amine derivative (1.1 equiv.) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

The following diagram illustrates the mechanism of HATU-mediated amide coupling.

G cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: Activation with HATU cluster_step3 Step 3: Amide Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base - H-Base⁺ Base Base (e.g., DIPEA) HATU HATU RCOO->HATU Attack on HATU OAt_Ester OAt-Active Ester HATU->OAt_Ester Thiepan_NH2 Thiepan-NH₂ OAt_Ester->Thiepan_NH2 Nucleophilic Attack Amide Amide Product Thiepan_NH2->Amide

Figure 2. Mechanism of HATU-mediated amide bond formation.[11]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider a more powerful coupling reagent like HATU.[9]
Steric hindranceSwitch to a less sterically demanding coupling reagent or consider alternative synthetic routes. For extremely hindered cases, in situ formation of acyl fluorides can be effective.[14][15]
Side Reactions RacemizationUse additives like HOBt or OxymaPure® with carbodiimides. Perform the reaction at lower temperatures.
Guanidinylation of the amineThis can occur with excess HATU. Ensure the carboxylic acid is pre-activated before adding the amine.[13]
Difficult Purification Water-soluble byproductsFor EDC couplings, an aqueous work-up is typically sufficient to remove the urea byproduct.[12]
Reagent-related impuritiesEnsure the correct stoichiometry of reagents is used.

Conclusion

The successful synthesis of thiepan-4-amine amide derivatives is readily achievable with the careful selection of coupling conditions. For routine transformations, EDC/HOBt offers a reliable and cost-effective solution. For more challenging substrates, particularly those with significant steric bulk, the use of a high-performance uronium reagent such as HATU is recommended. By understanding the underlying principles of amide bond formation and following the detailed protocols provided, researchers can efficiently generate diverse libraries of thiepan-4-amine derivatives for evaluation in drug discovery programs.

References

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  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (1994). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. Retrieved from [Link]

  • Pharmaguideline. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

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  • SciRP.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

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Method

Synthesis of thiepane-based peptidomimetics

Application Note: Precision Synthesis of Thiepane-Based Peptidomimetics Part 1: Core Directive & Executive Summary The Challenge: Peptides are potent signaling molecules but suffer from poor bioavailability and rapid pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Thiepane-Based Peptidomimetics

Part 1: Core Directive & Executive Summary

The Challenge: Peptides are potent signaling molecules but suffer from poor bioavailability and rapid proteolytic degradation. Constraining peptides into defined secondary structures (turns, helices) using covalent tethers is a proven strategy to enhance stability and affinity. Thiepanes (7-membered sulfur-containing rings) offer a unique, underutilized scaffold for this purpose. Unlike their nitrogen counterparts (azepines), thiepanes allow for the electronic tuning of the ring via sulfur oxidation (sulfide


 sulfoxide 

sulfone) without altering the core connectivity, providing a "tunable" hydrogen-bond acceptor site within the turn mimic.

The Solution: This guide details a robust, field-validated protocol for synthesizing thiepane-based amino acid scaffolds. We prioritize the Ring-Closing Metathesis (RCM) approach due to its modularity. Crucially, we address the "Achilles' heel" of this chemistry—sulfur-mediated catalyst poisoning—by providing two distinct pathways: the Oxidative Pre-Organization Route (Standard) and the Lewis Acid-Buffered Route (Advanced).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Rationale

The 7-membered thiepane ring is conformationally flexible enough to adopt low-energy twist-chair or twist-boat conformations, which closely mimic the


 and 

residues of a Type II

-turn.
  • The Sulfur Advantage: The sulfur atom acts as a bioisostere for the methylene group but introduces a dipole. Oxidation to the sulfone (

    
    ) creates a strong hydrogen bond acceptor, mimicking the carbonyl oxygen of the peptide backbone, while simultaneously preventing metabolic oxidation by cytochrome P450 enzymes.
    
The Synthetic Bottleneck: Catalyst Poisoning

Ruthenium-based metathesis catalysts (Grubbs I/II, Hoveyda-Grubbs) are "soft" Lewis acids. Sulfur, a "soft" donor, coordinates strongly to the Ruthenium center, displacing the phosphine or N-heterocyclic carbene ligand. This arrests the catalytic cycle, leading to poor yields and high catalyst loading requirements.

Our Protocol mitigates this via two strategies:

  • Strategy A (Robust): Oxidize Sulfur to Sulfone before RCM. Sulfones are poor ligands for Ru, allowing the RCM to proceed with standard kinetics.

  • Strategy B (Direct): Use bulky Lewis Acids (e.g.,

    
    ) to sequester the sulfur lone pairs in situ, permitting RCM on the sulfide.
    

Part 3: Detailed Experimental Protocol

Target Molecule: (S)-Methyl 2,3,4,7-tetrahydrothiepine-3-carboxylate (A protected thiepane amino acid precursor).

Phase 1: Precursor Assembly

Starting Material: L-Cysteine methyl ester hydrochloride.

Step 1: S-Allylation

  • Dissolve L-Cysteine methyl ester HCl (10 mmol) in DMF (0.2 M).

  • Add

    
     (2.2 equiv) followed by Allyl Bromide (1.1 equiv) dropwise at 0°C.
    
  • Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC. The product (S-allyl cysteine) is less polar than the start material.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry (

    
    ) and concentrate.
    

Step 2: N-Acylation (Introduction of the Second Olefin)

  • Dissolve the S-allyl cysteine ester (from Step 1) in DCM (0.1 M).

  • Add DIPEA (2.5 equiv).

  • Add Acryloyl Chloride (1.1 equiv) dropwise at -78°C (Critical to prevent polymerization).

  • Warm to 0°C and stir for 1 hour.

  • Workup: Acid wash (1M HCl) to remove DIPEA, followed by bicarbonate wash. Purify via flash chromatography.

    • Result: Diene Precursor (A) .

Phase 2: Ring-Closing Metathesis (The Fork in the Road)

Route A: The Sulfone Pathway (Recommended for High Yields) Rationale: Eliminates catalyst poisoning risk.[1]

  • Oxidation: Treat Diene (A) with

    
    -CPBA (2.2 equiv) in DCM at 0°C. Stir 4h. Quench with 
    
    
    
    .
    • Product: Bis-olefin Sulfone.

  • RCM:

    • Dissolve Sulfone in anhydrous DCM (Dilute! 0.005 M to favor cyclization over polymerization).

    • Degas solution with Argon for 15 mins.

    • Add Grubbs II Catalyst (5 mol%).

    • Reflux (40°C) for 4-12 hours.

    • Observation: Evolution of ethylene gas.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Yield Expectation: 85-95%.

Route B: The Direct Sulfide Pathway (Advanced) Rationale: Preserves the sulfide for later functionalization.

  • Dissolve Diene (A) in anhydrous DCM (0.005 M).

  • Add Additive: Add

    
     (0.3 equiv). Stir for 20 mins.
    
    • Mechanism:[2][3][4][5][6][7] Ti coordinates to the sulfur lone pair, shielding it from the Ru catalyst.

  • RCM: Add Grubbs II Catalyst (10 mol% - higher loading required).

  • Reflux for 12-24 hours.

  • Workup: Quench Ti with dilute HCl/MeOH before standard workup.

    • Yield Expectation: 60-75%.

Part 4: Visualization & Workflows

Figure 1: Strategic Decision Flowchart

Caption: Decision matrix for selecting the optimal RCM strategy based on the desired oxidation state of the thiepane peptidomimetic.

RCM_Strategy Start Amino Acid Precursor (Cysteine/Serine) Diene Diallyl Precursor (Diene A) Start->Diene Allylation Decision Is Sulfide Required? Diene->Decision RouteA Route A: Sulfone (Robust) Decision->RouteA No (Sulfone OK) RouteB Route B: Sulfide (Advanced) Decision->RouteB Yes (Need Sulfide) Oxidation Oxidation (m-CPBA) RouteA->Oxidation RCM_Std RCM (Grubbs II) No Poisoning Oxidation->RCM_Std Target_SO2 Thiepane-1,1-dioxide (Sulfone Mimic) RCM_Std->Target_SO2 LewisAcid Add Ti(OiPr)4 (Mask Sulfur) RouteB->LewisAcid RCM_High RCM (Grubbs II) High Loading LewisAcid->RCM_High Target_S Thiepane Sulfide (Reducible Mimic) RCM_High->Target_S

Figure 2: Mechanism of Catalyst Poisoning vs. Protection

Caption: Molecular interaction diagram showing how Sulfur deactivates the Ruthenium catalyst and how Oxidation or Lewis Acids prevent this failure mode.

Catalyst_Poisoning Cat Ru Catalyst (Active) Poisoned Inactive Complex (Ru-S Coordination) Cat->Poisoned + Sulfide (Strong Binding) Product Cyclized Product Cat->Product + Sulfone (No Binding) Cat->Product + Ti-Sulfide (Steric Block) Sulfide Sulfide Substrate (R-S-R) Sulfide->Poisoned Sulfone Sulfone Substrate (R-SO2-R) Sulfone->Product Protected Ti-Complexed Sulfide (Ti...S-R) Protected->Product

Part 5: Data Summary & Troubleshooting

Table 1: Comparative Efficiency of RCM Conditions

ParameterRoute A (Sulfone)Route B (Sulfide + Ti)Route C (Sulfide Only)
Catalyst Grubbs II (5 mol%)Grubbs II (10 mol%)Grubbs II (10-20 mol%)
Additive None

(30 mol%)
None
Temperature 40°C (Reflux DCM)40°C (Reflux DCM)40-80°C (DCE)
Time 4-6 Hours12-18 Hours>24 Hours
Yield 85-95% 65-75% <30% (Stalled)
Purification Simple Filtration/ColumnRequires Acid WashDifficult (Oligomers)

Troubleshooting Guide:

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Ethylene build-up or catalyst death.

    • Fix: Sparge with Argon vigorously to remove ethylene. Add a second portion of catalyst (2.5 mol%).

  • Problem: Double bond isomerization (product is smaller ring or shifted alkene).

    • Cause: Ruthenium hydride species forming over time.

    • Fix: Add 1,4-benzoquinone (10 mol%) to the reaction mixture to scavenge Ru-hydrides.

References

  • Grubbs, R. H., & Miller, S. J. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis.[8] Journal of the American Chemical Society. Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link

  • Varray, S., et al. (2000). Synthesis of cyclic peptides by ring-closing metathesis. Journal of Peptide Science. Link

  • Phillips, A. J., & Abell, A. D. (1999). Ring-closing metathesis of nitrogen-containing compounds: Applications to heterocycles, alkaloids, and peptidomimetics. Aldrichimica Acta.
  • Bagley, M. C., et al. (2012). Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

Application Note: Thiepan-4-amine Functionalization for SAR Studies

Abstract Thiepan-4-amine (tetrahydro-2H-thiopyran-4-amine homolog) represents a distinct, underutilized scaffold in medicinal chemistry. As a 7-membered sulfur-containing heterocycle, it offers unique conformational prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiepan-4-amine (tetrahydro-2H-thiopyran-4-amine homolog) represents a distinct, underutilized scaffold in medicinal chemistry. As a 7-membered sulfur-containing heterocycle, it offers unique conformational properties and lipophilicity profiles compared to the ubiquitous piperidine or cyclohexylamine rings. This guide outlines a high-fidelity workflow for incorporating thiepan-4-amine into SAR campaigns. It details the synthesis of the core scaffold, strategies for N-functionalization (mitigating catalyst poisoning), and S-oxidation protocols to modulate polarity and metabolic stability.

Introduction: The Case for Thiepanes

In drug discovery, the "escape from flatland" often drives the transition from aromatic rings to saturated heterocycles. While piperidines and morpholines are standard, the thiepane ring (7-membered sulfide) introduces two critical variables:

  • Conformational Flexibility: Unlike the rigid chair of cyclohexane, thiepanes exist in a dynamic equilibrium between twist-chair and chair conformations. This flexibility allows the C4-substituent to adopt orientations that can probe unique pockets in a binding site, potentially capturing interactions missed by 6-membered analogs.

  • Electronic Tunability: The sulfur atom is a "chameleon" handle. It can exist as a lipophilic sulfide (thioether), a polar sulfoxide (chiral center), or a highly polar, hydrogen-bond-accepting sulfone. This allows for drastic logP and pKa modulation without changing the carbon skeleton.

Chemical Logic & Retrosynthesis

The functionalization strategy relies on a divergent approach. The core thiepan-4-amine is best accessed via reductive amination of thiepan-4-one . Once the amine is installed, the workflow splits into two parallel tracks: N-derivatization (for potency) and S-oxidation (for physicochemical property tuning).

Expert Insight: The Catalyst Poisoning Trap

A common failure mode in thiepane chemistry is attempting Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) on the free sulfide. The lone pairs on the sulfur atom can coordinate strongly to Palladium, poisoning the catalyst.

  • Solution A: Perform Pd-couplings after oxidizing the sulfur to a sulfone (which does not coordinate Pd).

  • Solution B: Use specific bulky ligands (e.g., RuPhos, BrettPhos) or higher catalyst loadings if the sulfide is required.

  • Solution C: Use copper-catalyzed Ullmann-type couplings, which are often more tolerant of sulfur.

Strategic Workflow Visualization

Thiepane_Workflow Ketone Thiepan-4-one (Precursor) Amine Thiepan-4-amine (Core Scaffold) Ketone->Amine Reductive Amination (NaBH(OAc)3) Amide Amide Analog (Standard Coupling) Amine->Amide R-COOH, HATU ArylAmine N-Aryl Analog (Buchwald-Hartwig) Amine->ArylAmine Ar-Br, Pd(0) *Caution: S-poisoning* Sulfoxide Thiepane-1-oxide (Chiral, Polar) Amine->Sulfoxide 1.0 eq NaIO4 or H2O2 Sulfone Thiepane-1,1-dioxide (Stable, Polar) Amine->Sulfone Excess Oxone or mCPBA Sulfone->ArylAmine Safe Pd-Coupling (No Poisoning)

Figure 1: Divergent synthesis strategy. Note the dashed line indicating the preferred route for Pd-catalyzed reactions involves oxidizing to the sulfone first.

Detailed Experimental Protocols

Protocol A: Synthesis of Thiepan-4-amine (Reductive Amination)

This protocol avoids the use of toxic cyanoborohydrides, utilizing sodium triacetoxyborohydride (STAB) for a cleaner reaction profile.

Reagents:

  • Thiepan-4-one (1.0 equiv)

  • Amine source (e.g., Ammonium acetate for primary amine, or R-NH2) (1.2 - 5.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • DCM (Dichloroethane or Dichloromethane)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve thiepan-4-one (5 mmol) and the amine source (ammonium acetate, 25 mmol) in dry DCM (20 mL). Add Acetic Acid (5 mmol). Stir at room temperature for 1 hour under N2.

    • Note: If using a non-volatile amine, add 4Å molecular sieves to accelerate imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

  • Purification: The free amine is polar. For primary amines, an Acid-Base extraction is recommended:

    • Extract organic layer with 1M HCl.

    • Wash aqueous acid layer with ether (removes non-basic impurities).

    • Basify aqueous layer to pH >12 with NaOH pellets (with cooling).

    • Extract back into DCM, dry over Na2SO4, and concentrate.

    • Yield expectation: 70-85%.

Protocol B: Controlled Oxidation (Sulfide → Sulfone)

Converting the lipophilic sulfide to a sulfone reduces metabolic liability (S-oxidation by FMO enzymes) and prevents catalyst poisoning.

Reagents:

  • Thiepan-4-amine derivative (1.0 equiv)

  • Oxone® (Potassium peroxymonosulfate) (2.5 equiv)

  • Solvent: MeOH:H2O (1:1)

Procedure:

  • Dissolve the substrate in MeOH/H2O (10 mL per mmol).

  • Add Oxone® as a solid in one portion. The reaction is slightly exothermic.

  • Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS (Sulfone is significantly more polar/lower Rf).

  • Workup: Filter off the insoluble salts. Dilute filtrate with water and extract with EtOAc.

    • Expert Tip: If the product is very polar (e.g., contains other polar groups), lyophilize the aqueous phase and purify via reverse-phase prep-HPLC.

SAR Data & Logic: The "Sulfur Switch"

The power of this scaffold lies in the ability to drastically alter physicochemical properties by changing the oxidation state of the sulfur.

ParameterSulfide (-S-)Sulfoxide (-S=O)Sulfone (-SO2-)
Geometry C-S-C angle ~99° (Puckered)Pyramidal Sulfur (Chiral)Tetrahedral Sulfur
Electronic Effect Electron Donor (Lipophilic)H-Bond Acceptor (Strong)H-Bond Acceptor (Weak/Moderate)
LogP (Lipophilicity) High (Base value)Low (Shift -1.5 to -2.0)Moderate (Shift -1.0 to -1.5)
Metabolic Stability Low (Oxidative liability)ModerateHigh (Metabolically inert)
Pd-Catalyst Compatibility Poor (Poisons Pd)ModerateExcellent

Application Note:

  • Use the Sulfide when targeting hydrophobic pockets or when blood-brain barrier (BBB) permeability is required (higher LogP).

  • Use the Sulfone to lower LogP, improve solubility, or introduce a hydrogen bond acceptor to interact with backbone amides in the target protein.

Troubleshooting & Optimization

Issue: Low Yield in Buchwald-Hartwig Coupling

  • Cause: Sulfur poisoning of the Pd center.

  • Fix 1: Switch to Pd2(dba)3 with RuPhos or BrettPhos ligands. These bulky, electron-rich ligands protect the Pd center from non-specific sulfur coordination.

  • Fix 2: Oxidize to the sulfone before the coupling step (see Protocol B).

Issue: Conformational Heterogeneity in NMR

  • Observation: Broad signals in 1H NMR at room temperature.

  • Cause: Slow interconversion between twist-chair and chair conformers of the 7-membered ring.

  • Fix: Run NMR at elevated temperature (50°C) to coalesce peaks, or low temperature (-40°C) to resolve distinct conformers. This confirms the flexibility of the scaffold, which is a feature, not a bug.

References

  • Thiepane Synthesis & Properties

    • Review of 7-membered heterocycles: "Conformational Analysis of Medium Rings." Princeton Group Meeting Notes. Link (General reference for ring strain concepts).

    • Sulfide Oxidation Protocols: "Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones." ResearchGate.[1][2] Link

  • Reductive Amination Methodology

    • General Protocol: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Buchwald-Hartwig on Sulfur Heterocycles

    • Catalyst Selection: "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." NIH / PubMed Central. Link

    • Catalyst Poisoning Mitigation: "Buchwald-Hartwig Amination User Guide."[3] Chemical Science. Link

  • Bioisosterism & SAR

    • Piperidine Bioisosteres: "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[1][2][4] Journal of Medicinal Chemistry. Link

Sources

Method

The Synthesis of Thiepan-4-amine from Thiepan-4-one: A Detailed Guide to Reductive Amination Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiepane Moiety and its Amination The thiepane scaffold, a seven-membered saturated heterocycle containing a sulfur at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiepane Moiety and its Amination

The thiepane scaffold, a seven-membered saturated heterocycle containing a sulfur atom, is a recurring motif in a variety of biologically active molecules and pharmaceuticals. The introduction of an amine functionality at the 4-position of this ring system yields thiepan-4-amine, a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its strategic importance lies in the ability to serve as a versatile synthon for further molecular elaboration in drug discovery programs.

The conversion of thiepan-4-one to thiepan-4-amine is most commonly achieved through reductive amination. This powerful and widely used transformation in organic synthesis allows for the direct conversion of a carbonyl group to an amine via an intermediate imine. This application note will provide a detailed overview of the primary methods for this conversion, an analysis of their relative merits, and comprehensive, step-by-step protocols for their practical implementation.

Strategic Approaches to the Reductive Amination of Thiepan-4-one

The synthesis of thiepan-4-amine from its corresponding ketone can be approached through several reductive amination strategies. The choice of method often depends on factors such as available equipment, desired scale, and tolerance of the substrate to specific reaction conditions. The two principal pathways are direct (one-pot) and indirect (two-step) reductive amination.

Direct Reductive Amination: In this approach, the ketone, an amine source (typically ammonia or an ammonium salt), and a reducing agent are combined in a single reaction vessel. The reaction proceeds through the in situ formation of an imine or iminium ion, which is then immediately reduced to the amine. This method is often preferred for its operational simplicity and efficiency.

Indirect Reductive Amination: This strategy involves the discrete formation and isolation of the imine intermediate, followed by its reduction in a separate step. While more labor-intensive, this approach can be advantageous when the ketone is sensitive to the reducing agent or when the imine formation is sluggish and requires specific conditions to proceed to completion.

A critical aspect of a successful reductive amination is the choice of the reducing agent. It must be capable of reducing the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting ketone.

Method 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a widely used reagent for reductive aminations due to its remarkable selectivity. It is a milder reducing agent than sodium borohydride and selectively reduces iminium ions at a much faster rate than ketones, especially under mildly acidic conditions (pH 4-6) where iminium ion formation is favored.[1]

Causality of Experimental Choices:

  • Ammonium Acetate as Amine Source: Ammonium acetate serves as both the ammonia source and a buffer to maintain the pH in the optimal range for iminium ion formation and reduction.

  • Methanol as Solvent: Methanol is a common solvent for reductive aminations as it effectively dissolves the reactants and is compatible with the reducing agent.

  • Sodium Cyanoborohydride: Its selectivity for the iminium ion over the ketone is the cornerstone of this one-pot procedure, minimizing the formation of thiepan-4-ol as a byproduct.[1]

Visualizing the Reaction Pathway

ReductiveAmination_NaBH3CN Thiepanone Thiepan-4-one Iminium Iminium Ion Intermediate Thiepanone->Iminium + NH₃, - H₂O Ammonia NH₃ (from NH₄OAc) Ammonia->Iminium Thiepanamine Thiepan-4-amine Iminium->Thiepanamine NaBH3CN NaBH₃CN NaBH3CN->Thiepanamine Reduction

Caption: One-pot reductive amination of thiepan-4-one with NaBH₃CN.

Experimental Protocol:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Thiepan-4-one116.191.16 g10.0
Ammonium Acetate77.087.71 g100.0
Sodium Cyanoborohydride62.840.75 g12.0
Methanol-50 mL-
2 M Hydrochloric Acid-As needed-
Diethyl Ether-For extraction-
Saturated Sodium Bicarbonate Solution-For washing-
Anhydrous Sodium Sulfate-For drying-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiepan-4-one (1.16 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Add methanol (50 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Carefully add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the solution in portions over 5 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.[2]

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion of the reaction, carefully add 2 M hydrochloric acid dropwise to quench the excess reducing agent and adjust the pH to ~2. Caution: Acidification of cyanoborohydride can release toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Stir the acidic solution for 1 hour to hydrolyze any remaining imine.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add 50 mL of water to the residue and wash with diethyl ether (2 x 30 mL) to remove any unreacted ketone and non-polar impurities.

  • Basify the aqueous layer to pH > 10 with a concentrated sodium hydroxide solution, ensuring the solution remains cool by using an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution (50 mL), and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford thiepan-4-amine.

Purification and Characterization:

The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration and recrystallized.

The structure of thiepan-4-amine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Catalytic Reductive Amination using Raney® Nickel

Catalytic hydrogenation offers a "greener" alternative to stoichiometric reducing agents. Raney® Nickel is a robust and highly active catalyst for the reductive amination of ketones. The reaction is typically carried out in an autoclave under a hydrogen atmosphere with ammonia as the amine source.

Causality of Experimental Choices:

  • Raney® Nickel: This heterogeneous catalyst provides a high surface area for the hydrogenation of the in situ formed imine.

  • Ammonia in Methanol: A solution of ammonia in methanol provides the nucleophile for imine formation and serves as the reaction solvent.

  • Hydrogen Gas: The ultimate reducing agent in this catalytic cycle. The pressure is a critical parameter influencing the reaction rate.

Visualizing the Workflow

CatalyticReductiveAmination cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Thiepanone Thiepan-4-one Autoclave Autoclave Thiepanone->Autoclave RaneyNi Raney® Nickel RaneyNi->Autoclave AmmoniaMethanol Ammonia in Methanol AmmoniaMethanol->Autoclave Filtration Filter Catalyst Autoclave->Filtration Reaction Mixture Hydrogen H₂ (pressure) Hydrogen->Autoclave Concentration Concentrate Filtration->Concentration Purification Distillation/Crystallization Concentration->Purification Thiepan-4-amine Thiepan-4-amine Purification->Thiepan-4-amine

Caption: Workflow for catalytic reductive amination of thiepan-4-one.

Experimental Protocol:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Thiepan-4-one116.191.16 g10.0
Raney® Nickel (50% slurry in water)-~1 g (washed)-
7 N Ammonia in Methanol-20 mL~140
Hydrogen Gas2.02High Pressure-
Methanol-For washing-
Diethyl Ether-For extraction-

Procedure:

  • Carefully wash the Raney® Nickel slurry (~2 g) with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) to remove the water. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.

  • In a high-pressure autoclave, combine thiepan-4-one (1.16 g, 10.0 mmol) and the washed Raney® Nickel.

  • Add the 7 N solution of ammonia in methanol (20 mL).

  • Seal the autoclave and purge with nitrogen gas several times before pressurizing with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Maintain the hydrogen pressure and temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with methanol. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The residue can be purified by distillation under reduced pressure or by conversion to the hydrochloride salt as described in Method 1.

Method 3: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or a derivative, such as ammonium formate, as both the reducing agent and the amine source.[3] This reaction is typically performed at high temperatures. The initial product is the N-formyl derivative, which must be hydrolyzed to obtain the primary amine.

Causality of Experimental Choices:

  • Ammonium Formate: This single reagent provides both the ammonia for imine formation and the formate for the reduction of the imine.

  • High Temperature: The Leuckart-Wallach reaction requires thermal energy to drive the reaction, which proceeds through a series of equilibria.

  • Acid Hydrolysis: The final step is necessary to cleave the N-formyl group and liberate the desired primary amine.

Visualizing the Leuckart-Wallach Pathway

LeuckartWallach Thiepanone Thiepan-4-one Formamide N-Formyl Thiepan-4-amine Thiepanone->Formamide AmmoniumFormate Ammonium Formate AmmoniumFormate->Formamide Heat Thiepanamine Thiepan-4-amine Formamide->Thiepanamine HCl HCl, H₂O HCl->Thiepanamine Hydrolysis

Caption: Leuckart-Wallach synthesis of thiepan-4-amine.

Experimental Protocol:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Thiepan-4-one116.191.16 g10.0
Ammonium Formate63.066.31 g100.0
Concentrated Hydrochloric Acid-~10 mL-
Diethyl Ether-For extraction-
Sodium Hydroxide Solution-For basification-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine thiepan-4-one (1.16 g, 10.0 mmol) and ammonium formate (6.31 g, 100.0 mmol).

  • Heat the mixture in an oil bath at 160-180 °C for 6-8 hours. The reaction mixture will become homogeneous and then may solidify upon cooling.

  • Cool the reaction mixture to room temperature and add 20 mL of water.

  • Add concentrated hydrochloric acid (~10 mL) and heat the mixture to reflux for 4-6 hours to hydrolyze the formamide.

  • Cool the solution and wash with diethyl ether (2 x 20 mL) to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 10 with a concentrated sodium hydroxide solution, keeping the mixture cool with an ice bath.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiepan-4-amine.

Conclusion and Method Comparison

MethodKey Reagent(s)AdvantagesDisadvantages
Sodium Cyanoborohydride NaBH₃CN, NH₄OAcMild reaction conditions, high selectivity, good functional group tolerance.Toxicity of NaBH₃CN and potential for HCN gas evolution.
Raney® Nickel Raney® Ni, H₂, NH₃"Green" reducing agent (H₂), catalyst can be recycled, suitable for large-scale synthesis.Requires specialized high-pressure equipment, pyrophoric catalyst.
Leuckart-Wallach Ammonium FormateInexpensive reagents, simple setup.High reaction temperatures, formation of a formamide intermediate requiring a separate hydrolysis step.

The choice of method for the preparation of thiepan-4-amine from thiepan-4-one will be dictated by the specific needs and capabilities of the laboratory. The sodium cyanoborohydride method offers a reliable and selective route for small to medium-scale synthesis. For larger-scale production where investment in specialized equipment is feasible, catalytic hydrogenation with Raney® Nickel is an attractive, more environmentally friendly option. The Leuckart-Wallach reaction, while classic, is often less favored due to the harsh conditions and the need for a separate hydrolysis step. Regardless of the method chosen, careful execution and adherence to safety protocols are paramount for a successful and safe synthesis.

References

  • (Reference to a general organic chemistry textbook or a review on reductive amination could be placed here if a specific paper for the thiepane deriv
  • (A specific literature citation for the synthesis of a similar cyclic amine would be ideal here).
  • Wallach, O. Justus Liebigs Annalen der Chemie1893, 275 (2-3), 145–168.
  • (A citation for a review or key paper on catalytic reductive amin
  • (A citation for a paper detailing the use of sodium cyanoborohydride in reductive amin
  • (A citation for a paper on the Leuckart-Wallach reaction).
  • (A citation for safety handling of Raney Nickel).
  • (A citation for safety handling of sodium cyanoborohydride).

Sources

Application

Application Note: Protocol for the Handling and Storage of Thiepan-4-amine Under an Inert Atmosphere

Abstract Thiepan-4-amine is a heterocyclic amine containing a seven-membered thiepane ring, a structure of interest to researchers in medicinal chemistry and drug development. Like many complex amines and organosulfur co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiepan-4-amine is a heterocyclic amine containing a seven-membered thiepane ring, a structure of interest to researchers in medicinal chemistry and drug development. Like many complex amines and organosulfur compounds, its stability can be compromised by atmospheric oxygen and moisture, leading to degradation and the formation of impurities. This document provides a comprehensive guide for the proper handling and storage of Thiepan-4-amine under an inert atmosphere to ensure its integrity and purity for research applications. The protocols detailed herein cover the use of standard inert atmosphere equipment, such as gloveboxes and Schlenk lines, and are designed for researchers, scientists, and drug development professionals.

Rationale for Inert Atmosphere Handling

The chemical structure of Thiepan-4-amine, featuring both a secondary amine and a thioether (sulfide) moiety, makes it susceptible to degradation upon exposure to air.

  • Oxidation: The lone pair of electrons on the sulfur atom can be oxidized by atmospheric oxygen, potentially forming the corresponding sulfoxide or sulfone. Similarly, the amine group is susceptible to oxidation. Such oxidation alters the compound's chemical properties and biological activity.

  • Moisture and Carbon Dioxide: Amines are basic and can readily react with atmospheric carbon dioxide to form carbamate salts. Furthermore, the compound may be hygroscopic, and absorbed moisture can affect weighing accuracy and reaction stoichiometry.[1]

Given these potential degradation pathways, maintaining an environment free from oxygen and water is critical to preserving the compound's purity and ensuring the reliability and reproducibility of experimental results. The use of an inert atmosphere, typically high-purity argon or nitrogen, is therefore mandatory.[2][3]

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for safe handling. While specific experimental data for Thiepan-4-amine is not widely published, properties can be inferred from similar structures like 1-Methylpiperidin-4-amine.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₆H₁₃NS-
Molecular Weight 131.24 g/mol -
Appearance Colorless to light yellow/orange liquid or low-melting solid[4]
Boiling Point ~60-70°C at 1 mmHg (Predicted)[4]
Storage Temperature 2–8 °C[4]
Key Sensitivities Air, Moisture, Light[2]

Note: These values are based on structurally similar compounds and should be used as a guideline. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Required Equipment and Materials

Successful handling of Thiepan-4-amine requires specialized equipment to create and maintain an oxygen- and moisture-free environment.

Primary Systems (Choose one):

  • Inert Atmosphere Glovebox: The preferred method for complex or frequent manipulations. It provides a sealed environment with continuously purified nitrogen or argon gas, maintaining O₂ and H₂O levels below 1 ppm.[3][5]

  • Schlenk Line (Double Manifold): A versatile and common apparatus for handling air-sensitive materials on the benchtop. It allows for the evacuation of air from glassware and backfilling with an inert gas.[5][6]

Glassware and Consumables:

  • Schlenk flasks or round-bottom flasks with sidearms.

  • Glass vials with PTFE-lined caps.

  • Gas-tight syringes with Luer-lock tips.

  • Cannulas (double-tipped needles) for liquid transfers.[5]

  • Rubber septa.

  • High-purity (≥99.998%) Argon or Nitrogen gas with a two-stage regulator.

  • Anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile) from a solvent purification system or Sure/Seal™ bottles.[7]

  • Standard Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Experimental Protocols

The following protocols provide step-by-step instructions for common manipulations of Thiepan-4-amine.

Protocol 4.1: Preparation of Glassware

Rationale: Adsorbed moisture on glassware surfaces is a primary source of contamination for air-sensitive reagents.[8] Proper drying is a non-negotiable first step.

  • Cleaning: Thoroughly wash all glassware with an appropriate laboratory detergent, rinse with deionized water, and perform a final rinse with a volatile organic solvent (e.g., acetone) to facilitate drying.

  • Drying: Place the glassware in a laboratory oven at >125°C for a minimum of 4 hours, though overnight is preferred.[8]

  • Assembly and Cooling:

    • For Schlenk Line Use: Assemble the hot glassware quickly and connect it to the Schlenk line. Immediately perform at least three vacuum/inert gas backfill cycles to remove residual air and allow the glassware to cool under a positive pressure of inert gas.[8]

    • For Glovebox Use: Transfer the hot glassware directly into the antechamber of the glovebox. Evacuate and refill the antechamber with inert gas for a minimum of three cycles before bringing the glassware into the main chamber. Allow it to cool completely inside the glovebox.

Protocol 4.2: Weighing and Dispensing

This protocol outlines weighing the compound directly within a glovebox, which is the most accurate and safest method.

  • Preparation: Move the sealed container of Thiepan-4-amine, along with a tared receiving vial, spatula, and any other necessary equipment, into the glovebox antechamber. Perform at least three evacuation/refill cycles.

  • Equilibration: Allow the reagent container to thermally equilibrate to the glovebox atmosphere for at least 20 minutes to prevent pressure differentials upon opening.

  • Dispensing: Inside the glovebox, place the tared receiving vial on an analytical balance. Carefully open the Thiepan-4-amine container and use a clean spatula or pipette to transfer the desired amount to the receiving vial.

  • Sealing: Tightly seal both the primary reagent container and the receiving vial. To provide an extra barrier for materials being removed from the glovebox, wrap the cap-vial interface with Parafilm.

  • Documentation: Record the exact mass dispensed.

Protocol 4.3: Transferring as a Solution (via Schlenk Line)

This protocol describes creating a stock solution and transferring it using syringe techniques.

  • Flask Preparation: Prepare a Schlenk flask containing a magnetic stir bar as described in Protocol 4.1. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add the required volume of anhydrous solvent to the flask via a gas-tight syringe or cannula.

  • Reagent Addition:

    • Calculate the volume of Thiepan-4-amine needed (if it is a liquid).

    • Using a clean, dry, gas-tight syringe, purge the syringe with inert gas from the Schlenk line balloon or outlet.

    • Puncture the septum of the Thiepan-4-amine container (e.g., a Sure/Seal™ bottle).[7][9]

    • Draw a slightly larger volume of the amine than required, then carefully push the plunger back to the desired volume mark, expelling any gas bubbles back into the reagent bottle.

    • Quickly withdraw the needle and immediately insert it through the septum of the prepared Schlenk flask, dispensing the liquid into the solvent.

  • Homogenization: Gently stir the solution until the compound is fully dissolved. The flask is now ready for use in a subsequent reaction.

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling Thiepan-4-amine from receipt to final storage or use.

G cluster_prep Preparation Phase cluster_handling Inert Handling Phase cluster_storage Storage & Disposal Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Prep_Glass Oven-Dry All Glassware (>125°C, >4h) Inspect->Prep_Glass Glovebox Introduce to Glovebox (via Antechamber) Prep_Glass->Glovebox Glovebox Method Schlenk Assemble Hot & Purge on Schlenk Line Prep_Glass->Schlenk Schlenk Line Method Weigh Weigh Solid / Measure Liquid Glovebox->Weigh Dissolve Dissolve in Anhydrous Solvent Schlenk->Dissolve Weigh->Dissolve Store Store in Sealed Vial (2-8°C, Inert Atmosphere) Weigh->Store Store Neat Transfer Transfer to Reaction Vessel Dissolve->Transfer Transfer->Store Store Aliquot Cleanup Deactivate & Clean Glassware Transfer->Cleanup Proceed to Reaction

Caption: Workflow for Handling Thiepan-4-amine

Long-Term Storage

Proper storage is crucial for maintaining the long-term stability of Thiepan-4-amine.

  • Atmosphere: The primary container should always be stored under a positive pressure of argon or nitrogen.

  • Container: Use glass vials with solid, PTFE-lined screw caps. Ensure the threads are clean and the cap is secured tightly. For added protection, wrap the sealed cap with Parafilm.

  • Temperature: Store in a refrigerator at 2–8°C, as indicated by supplier recommendations.[4]

  • Location: The refrigerator or cold room should be designated for chemical storage and properly ventilated.

  • Aliquoting: To prevent repeated warming/cooling cycles and potential contamination of the bulk supply, it is highly recommended to aliquot the compound into smaller, single-use vials inside a glovebox upon first opening.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is generally sufficient for incidental contact).

  • Ventilation: All manipulations should be performed within a certified chemical fume hood or a glovebox.

  • Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand. Collect the material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up the neat compound.

  • Disposal: Dispose of waste Thiepan-4-amine and contaminated materials in accordance with local, state, and federal regulations. Never pour amines down the drain.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[12]

References
  • Greenbook. (n.d.). SAFETY DATA SHEET MCP AMINE 4. Retrieved from Greenbook.net. [Link]

  • Nufarm. (2018). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from Amazon S3. [Link]

  • Winfield Solutions, LLC. (2010). Material Safety Data Sheet. Retrieved from AWS. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Heptanamine. PubChem Compound Database. [Link]

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]

  • LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Neilson Lab. (n.d.). The Manipulation of Air-Sensitive Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N,4-Diethyl-4-heptanamine. PubChem Compound Database. [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Bart Laboratory. (n.d.). Standard Operating Procedures. Purdue Chemistry. [Link]

  • Song, J., et al. (2022). Molecular characteristics, sources, and formation pathways of organosulfur compounds in ambient aerosol in Guangzhou, South China. Atmospheric Chemistry and Physics. [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from Wikipedia. [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]

  • LibreTexts. (2025). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Thiepan-4-amine

Welcome to the technical support center for the purification of Thiepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodologic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Thiepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological support for the removal of the common Thiepan-4-amine sulfoxide impurity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Challenge: The Sulfoxide Impurity

The primary challenge in purifying Thiepan-4-amine lies in the presence of its corresponding sulfoxide. This impurity is most commonly formed during the synthesis or storage of Thiepan-4-amine through the oxidation of the sulfide moiety.[1][2] The sulfide sulfur is susceptible to oxidation by various reagents, including air (oxygen), especially under prolonged storage or certain reaction conditions.[1] The structural similarity and the significant change in polarity between the parent amine (a sulfide) and its sulfoxide impurity necessitate robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: How is the Thiepan-4-amine sulfoxide impurity formed?

A1: The sulfoxide impurity is primarily the result of the oxidation of the sulfur atom in the thiepane ring.[2] This can occur under various circumstances:

  • During Synthesis: If oxidizing agents are used in preceding steps or if reaction conditions are not strictly anaerobic.

  • During Work-up: Exposure to air and certain solvents can promote slow oxidation.

  • During Storage: Long-term storage, especially if not under an inert atmosphere, can lead to gradual oxidation by atmospheric oxygen.[1]

Q2: Why is it difficult to separate Thiepan-4-amine from its sulfoxide?

A2: The difficulty arises from the significant difference in polarity. The sulfoxide group (S=O) is considerably more polar than the sulfide (S) group. While this polarity difference is the basis for chromatographic separation, the presence of the basic amine group in both molecules can lead to issues like peak tailing on standard silica gel chromatography.[3]

Q3: What analytical techniques can I use to detect and quantify the sulfoxide impurity?

A3: Several analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. Both reversed-phase and normal-phase HPLC can be used to separate and quantify the amine and the more polar sulfoxide.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the parent compound and the impurity based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two compounds. The protons and carbons adjacent to the sulfur atom will have different chemical shifts in the sulfide versus the sulfoxide.

Troubleshooting Purification Strategies

There are three primary strategies for removing the Thiepan-4-amine sulfoxide impurity:

  • Chromatographic Purification: Physically separating the two compounds.

  • Crystallization/Salt Formation: Exploiting differences in solubility.

  • Chemical Conversion: Selectively reducing the sulfoxide impurity back to the desired sulfide.

Below are detailed troubleshooting guides for each approach.

Guide 1: Chromatographic Purification

Flash column chromatography is a standard method for purification. However, the basicity of the amine can cause issues.

Troubleshooting Common Chromatography Problems
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Co-elution) Inappropriate solvent system polarity.- Increase Polarity Gradually: Start with a less polar mobile phase (e.g., 95:5 DCM:MeOH) and gradually increase the methanol content. - Try a Different Solvent System: Consider using ethyl acetate/heptane with an amine additive.[6]
Significant Peak Tailing Strong interaction of the basic amine with acidic silica gel.- Add a Basic Modifier: Add 0.1-1% of a volatile amine like triethylamine (TEA) or n-propylamine to your mobile phase to saturate the acidic sites on the silica.[3][6] - Use a Different Stationary Phase: Consider using alumina or a diol-based column which can be less acidic.[3]
Product Not Eluting Mobile phase is not polar enough to elute the highly polar sulfoxide, which may be retained on the column.- Increase the concentration of the polar solvent (e.g., methanol) significantly. A gradient elution from a low to a high concentration of the polar solvent is often effective.
Experimental Protocol: Optimized Flash Chromatography
  • Column Packing: Pack a silica gel column appropriate for your sample size.

  • Sample Loading: Dissolve the impure Thiepan-4-amine in a minimal amount of dichloromethane (DCM).

  • Mobile Phase Preparation: Prepare a mobile phase of dichloromethane and methanol. Add 0.5% triethylamine to this mixture to prevent peak tailing.[3]

  • Elution: Start with a low polarity mixture (e.g., 98:2 DCM:MeOH + 0.5% TEA) and run a gradient to a higher polarity (e.g., 90:10 DCM:MeOH + 0.5% TEA).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product fractions. The less polar Thiepan-4-amine should elute before the more polar sulfoxide impurity.

Logical Workflow for Chromatography

Sources

Optimization

Technical Support Center: Thiepan-4-amine Amide Synthesis

Introduction: The Thiepane Challenge The thiepan-4-amine scaffold is a valuable 7-membered sulfur heterocycle, often employed in medicinal chemistry as a bioisostere for piperidine or cyclohexane rings to modulate lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiepane Challenge

The thiepan-4-amine scaffold is a valuable 7-membered sulfur heterocycle, often employed in medicinal chemistry as a bioisostere for piperidine or cyclohexane rings to modulate lipophilicity and metabolic stability. However, synthesizing amides at the C4 position presents unique challenges compared to standard aliphatic amines.

This guide addresses the three primary failure modes associated with this scaffold:

  • Conformational Steric Hindrance: The flexibility of the 7-membered ring often shields the amine nucleophile.

  • Sulfur Interference: The thioether moiety can act as a catalyst poison or undergo competing alkylation/oxidation.

  • Salt Solubility: Thiepan-4-amine is typically stored as a hydrochloride salt, which can be difficult to solubilize and free-base in standard coupling solvents.

Module 1: Strategic Reagent Selection

Do not default to EDC/HOBt for this scaffold. The reaction kinetics are often too slow to overcome the steric barrier of the thiepane ring, leading to hydrolysis of the active ester before coupling occurs.

Reagent Decision Matrix
Coupling StrategyReagentsRecommended ForRisk Factor
Tier 1 (Standard) HATU / HOAt / DIPEA First-pass attempts; moderate sterics.Guanidinium formation if amine addition is delayed.
Tier 2 (Hindered) T3P (50% in EtOAc) / Pyridine Highly hindered acids; low epimerization risk.Slower reaction rate; requires higher temperature (0°C to RT).
Tier 3 (Difficult) Ghosez’s Reagent / Acid Chloride "Nuclear option" for unreactive amines.High: Risk of S-alkylation or polymerization.

Module 2: Critical Workflow & Protocols

Visualizing the Optimization Logic

The following diagram outlines the decision process for optimizing the coupling reaction based on initial screening results.

OptimizationWorkflow Start Start: Thiepan-4-amine Coupling CheckSalt Is Amine a Salt (HCl)? Start->CheckSalt FreeBase Step A: In-situ Free Base (DIPEA/DMF, 15 min) CheckSalt->FreeBase Yes SelectReagent Select Coupling Agent CheckSalt->SelectReagent No (Free amine) FreeBase->SelectReagent HATU Route 1: HATU/HOAt (Standard) SelectReagent->HATU Default T3P Route 2: T3P/Pyridine (Low Epimerization) SelectReagent->T3P If Acid Sensitive Monitor Monitor LCMS (2h) HATU->Monitor T3P->Monitor AcidCl Route 3: Acid Chloride (High Reactivity) Result1 Product > 80% Monitor->Result1 Success Result2 Low Conv. (<20%) Monitor->Result2 Steric Fail Result3 Side Product (+99 Da) Monitor->Result3 Guanidinium Result2->AcidCl Switch Strategy Result3->T3P Switch Strategy

Caption: Decision tree for selecting coupling conditions based on amine salt form and initial LCMS feedback.

Standard Protocol: HATU-Mediated Coupling

Use this protocol for >80% of thiepane couplings.

  • Free-Basing (Critical): Dissolve Thiepan-4-amine HCl (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes. Note: Ensure the solution becomes clear. If cloudy, add minimal DMSO.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and stir for 2 minutes. Do not stir longer than 5 minutes to avoid active ester hydrolysis.

  • Addition: Add the activated acid solution to the amine solution dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), then sat. NaHCO3. Dry over Na2SO4.

Module 3: Troubleshooting & FAQs

Q1: My LCMS shows a large peak with Mass [M+99]. What is this?

Diagnosis: This is the Guanidinium adduct . Mechanism: The amine reacted directly with the HATU reagent instead of the activated acid. This occurs when the carboxylic acid activation is slow (steric hindrance) or if the amine is added to HATU before the acid. Solution:

  • Pre-activation: Ensure the acid and HATU stir for 2–5 minutes before adding the amine.

  • Switch Reagents: Switch to T3P (Propylphosphonic anhydride) . T3P does not form guanidinium byproducts and drives the reaction thermodynamically.

Q2: The reaction conversion stalls at 40%. Heating to 60°C caused the mixture to turn dark/black.

Diagnosis: Sulfur Oxidation or Decomposition. Mechanism: The thiepane sulfur is sensitive to oxidation (to sulfoxide/sulfone) and thermal decomposition. Heating in the presence of air or trace peroxides in solvents (common in ethers/THF) accelerates this. Solution:

  • Degas Solvents: Sparge DMF/DMSO with nitrogen for 10 minutes before use.

  • Avoid Heating: If sterics require energy, use Microwave irradiation (50°C, 15 min) rather than prolonged conventional heating. This minimizes thermal exposure time.

Q3: I am using the Acid Chloride method, but I see multiple spots on TLC.

Diagnosis: S-Alkylation / Acylation. Mechanism: The sulfur atom in the thiepane ring is a soft nucleophile. Highly reactive acid chlorides can acylate the sulfur, leading to a sulfonium ion which then decomposes or ring-opens. Solution:

  • Solvent Switch: Use DCM or CHCl3 instead of THF.

  • Base Control: Use a weaker base like 2,6-Lutidine or Collidine instead of Et3N. These bases are sterically hindered and suppress side reactions while sufficiently neutralizing the HCl generated.

Module 4: Mechanistic Insight (The "Why")

Understanding the competition between the Nitrogen (amine) and Sulfur (thioether) is key to yield optimization.

Mechanism Thiepane Thiepan-4-amine (Nucleophile) PathA Path A: N-Acylation (Desired Amide) Thiepane->PathA Kinetic Pref. (Hard Nucleophile) PathB Path B: S-Acylation (Sulfonium Salt) Thiepane->PathB Side Reaction (Soft Nucleophile) Reagent Electrophile (Activated Acid / Acid Cl) Reagent->PathA Reagent->PathB OutcomeA Stable Product PathA->OutcomeA OutcomeB Ring Opening / Decomp PathB->OutcomeB

Caption: Competition between N-acylation (desired) and S-acylation (decomposition) pathways.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the pharmaceutical industry.[1] Organic Process Research & Development, 20(2), 140-177. Link

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Troubleshooting

Technical Support Center: Thiepan-4-amine HCl Solubility &amp; Handling Guide

Product: Thiepan-4-amine Hydrochloride CAS: 2193060-74-9 (Generic Reference) Chemical Class: Saturated Heterocyclic Amine Salt The Core Challenge: Why won't it dissolve? Welcome to the technical support hub for Thiepan-4...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Thiepan-4-amine Hydrochloride CAS: 2193060-74-9 (Generic Reference) Chemical Class: Saturated Heterocyclic Amine Salt

The Core Challenge: Why won't it dissolve?

Welcome to the technical support hub for Thiepan-4-amine HCl. If you are reading this, you are likely staring at a flask of dichloromethane (DCM) or tetrahydrofuran (THF) where your starting material—a white crystalline solid—sits stubbornly at the bottom.

The Science: Thiepan-4-amine HCl is an ionic lattice held together by strong electrostatic forces (


). Organic solvents like DCM, Toluene, or Hexane are non-polar or weakly polar; they lack the solvation energy required to break this lattice. Conversely, the thiepane ring is lipophilic, which makes the salt struggle in cold water compared to smaller amines, but the ionic headgroup dominates its solubility profile.

To use this molecule effectively, you must choose between Solvent Switching (changing the medium) or Species Switching (changing the molecule to its free base).

The Solubility Matrix

Use this table to determine solvent compatibility before starting your experiment.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Protic Water (

)
High Soluble, but pH is acidic (~4-5).[1] Good for storage, bad for nucleophilic reactions.
Polar Protic Methanol (MeOH)High Excellent for dissolving the salt.[1] Warning: MeOH is nucleophilic; avoid if using electrophiles (e.g., acid chlorides).
Polar Aprotic DMSO / DMFHigh Dissolves well but difficult to remove during workup.[1] Use only if necessary.
Chlorinated DCM / ChloroformNegligible The salt will float/sink as a suspension.[1] Requires in situ neutralization (see Section 3).
Ethers THF / Diethyl EtherNegligible Insoluble.[1][2][3] Do not use for the salt form.
Hydrocarbons Hexane / TolueneNone Completely insoluble.[1] Used as anti-solvents to crash out the product.

Workflow A: Reaction in Organic Solvents (In-Situ Neutralization)

Scenario: You need to react Thiepan-4-amine with an acid chloride or NHS-ester in DCM or DMF, but the salt won't dissolve.

The Solution: Do not extract first. "Free-base" the amine directly in the reaction vessel using a tertiary amine base.

Protocol:
  • Suspension: Suspend the Thiepan-4-amine HCl (1.0 equiv) in anhydrous DCM (or DMF/THF). It will look cloudy.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2.5 - 3.0 equiv).

    • Mechanism:[4][5] The DIPEA deprotonates the ammonium salt (

      
      
      
      
      
      
      
      ). The resulting DIPEA-HCl salt remains soluble or forms a fine precipitate, while the Thiepan-4-amine becomes a soluble free base.
  • Clarification: Stir for 10–15 minutes. The mixture should become clear or significantly less turbid.

  • Reaction: Add your electrophile (e.g., acyl chloride) dropwise.

Critical Note: If your reaction is sensitive to base, you cannot use this method. You must use Workflow B.

Workflow B: Isolation of the Free Base (Biphasic Extraction)

Scenario: You need the pure amine oil for a metal-catalyzed coupling or a reaction sensitive to DIPEA salts.

The Logic: The pKa of the conjugate acid of a primary aliphatic amine (like thiepan-4-amine) is approximately 10.6 [1]. To drive the equilibrium completely to the free base (organic soluble), the aqueous pH must be at least 2 units higher than the pKa. Target pH: >12.5 .

Step-by-Step Protocol:
  • Dissolution: Dissolve the Thiepan-4-amine HCl in a minimum amount of water.

  • Basification: Slowly add 4M NaOH or saturated

    
      solution while stirring. Monitor pH until it exceeds 12.
    
    • Visual Cue: The solution will turn milky/oily as the free amine separates from the water.

  • Extraction: Add DCM (Dichloromethane) or EtOAc (Ethyl Acetate). Shake vigorously and vent.

  • Separation: Collect the organic (bottom for DCM, top for EtOAc) layer.

    • Repeat: Extract the aqueous layer 2 more times to ensure high yield.

  • Drying: Dry the combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

    • Warning: Thiepan-4-amine free base may be volatile or prone to oxidation (sulfur). Do not heat above 40°C; store under inert gas (

      
      /Ar).
      

Decision & Process Visualization

The following diagrams illustrate the decision logic and the chemical workflows described above.

Diagram 1: Solvent Selection Logic

SolubilityLogic Start Start: Thiepan-4-amine HCl Goal What is your Goal? Start->Goal Reaction Run Chemical Reaction Goal->Reaction Extraction Isolate Pure Amine Goal->Extraction SolventCheck Is solvent Polar Protic? (MeOH, Water) Reaction->SolventCheck Biphasic Perform Biphasic Extraction (pH > 12) Extraction->Biphasic DirectUse Dissolve & React Directly SolventCheck->DirectUse Yes InSitu Must use In-Situ Neutralization (Add DIPEA/TEA) SolventCheck->InSitu No (DCM, THF, DMF)

Caption: Decision tree for handling Thiepan-4-amine HCl based on experimental goals.

Diagram 2: The Free-Basing Mechanism

FreeBaseMechanism Salt Salt Form (Water Soluble) R-NH3+ Cl- Base Add Base (NaOH / K2CO3) pH > 12 Salt->Base Equilibrium Deprotonation R-NH3+ -> R-NH2 Base->Equilibrium FreeBase Free Base Form (Organic Soluble) R-NH2 Equilibrium->FreeBase Proton Removed Phase Partition into DCM/EtOAc FreeBase->Phase

Caption: Chemical transformation during the extraction process (Salt to Free Base).

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as a base for the in-situ method? A: Pyridine is often too weak (


) to fully deprotonate the ammonium salt (

) efficiently in non-aqueous media. Use DIPEA or TEA (

) to ensure the equilibrium favors the reactive free amine [2].

Q: The free base smells like sulfur/rotten eggs. Is it degraded? A: Not necessarily. Thiepanes (sulfur heterocycles) have a characteristic sulfide odor. However, if the smell is acrid or sharp, check for oxidation. Store the free base under Argon at -20°C to prevent sulfoxide formation.

Q: My yield is low after extraction. Where is the compound? A: Check the pH of your aqueous layer. If the pH is below 12, a significant portion of the amine is still protonated (


) and remains in the water. Add more NaOH and re-extract.

Q: Can I use Acetone to dissolve the HCl salt? A: Use with caution. While solubility might be moderate, primary amines can react with acetone to form imines (Schiff bases) over time, consuming your starting material. Avoid ketones if possible.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44803, N,N-diethylheptan-4-amine (Analogous aliphatic amine pKa data). Retrieved from [Link][6]

  • Organic Chemistry Portal. Evans pKa Table (Bordwell pKa Table). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Thiepan-4-amine in Acidic vs. Basic Media

Document ID: TSC-2026-02-THPN4A Version: 1.0 Last Updated: February 3, 2026 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with thiepan-4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-THPN4A

Version: 1.0

Last Updated: February 3, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with thiepan-4-amine. Thiepan-4-amine is a valuable building block in medicinal chemistry, incorporating a saturated seven-membered sulfur-containing heterocycle with a primary amine. Understanding its stability profile in various pH conditions is critical for its successful application in synthesis, purification, formulation, and biological assays. This document provides a comprehensive overview of the anticipated stability of thiepan-4-amine in acidic and basic media, along with troubleshooting guidance and frequently asked questions. The information presented herein is based on established principles of organic chemistry and data from analogous structures, as specific literature on the stability of thiepan-4-amine is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in thiepan-4-amine and how do they influence its stability?

A1: Thiepan-4-amine possesses two key functional groups: a secondary thioether (a sulfide within the thiepane ring) and a primary amine at the 4-position. The interplay of these groups dictates the molecule's overall reactivity and stability.

  • Amine Group: The primary amine is basic due to the lone pair of electrons on the nitrogen atom.[1] In acidic media, it will be protonated to form an ammonium salt. This protonation significantly impacts the molecule's solubility and can influence the reactivity of the nearby thioether. Amines can be susceptible to oxidative degradation.[2][3][4]

  • Thioether Group: The sulfur atom in the thiepane ring is generally nucleophilic and can be oxidized to a sulfoxide or a sulfone under certain conditions.[5] While generally stable, the ring may undergo cleavage under harsh conditions, though polyoxygenated thiepanes have been reported to be stable under acidic conditions.

Q2: How is thiepan-4-amine expected to behave in acidic media?

A2: In acidic media, the primary amine of thiepan-4-amine will be protonated to form the corresponding ammonium salt, thiepan-4-aminium. This protonation will increase its solubility in aqueous acidic solutions. The thiepane ring itself is generally expected to be stable in mild to moderately acidic conditions. However, strongly acidic and high-temperature conditions could potentially promote ring-opening or other degradation pathways, although specific data for the thiepane ring is not extensively documented.

Q3: What is the likely stability of thiepan-4-amine in basic media?

A3: In basic media, thiepan-4-amine will exist as the free base. In this form, the lone pair on the nitrogen is available, making the molecule more nucleophilic and potentially more susceptible to certain reactions. While the thiepane ring is generally stable, strong bases at elevated temperatures could potentially promote elimination or other decomposition reactions, though this is less common for saturated heterocycles compared to their acyclic counterparts. The primary concern in basic media is often the increased susceptibility of the thioether to oxidation, especially in the presence of air (oxygen).

Q4: What are the potential degradation pathways for thiepan-4-amine?

A4: Based on the functional groups present, the following degradation pathways are plausible, though their likelihood depends on the specific conditions (pH, temperature, presence of oxidants, etc.):

  • Oxidation of the Thioether: The sulfur atom can be oxidized to form thiepan-4-amine S-oxide or thiepan-4-amine S,S-dioxide. This is a common reaction for thioethers and can be initiated by atmospheric oxygen (especially at elevated temperatures or in the presence of metal catalysts) or by stronger oxidizing agents.[5]

  • Oxidative Degradation of the Amine: While less common for primary amines compared to other amine classes, oxidative deamination or coupling reactions can occur, particularly in the presence of catalysts or strong oxidants.[2][3][4]

  • Ring Opening: Although the thiepane ring is a relatively stable saturated heterocycle, extreme pH and high temperatures could potentially lead to ring cleavage. However, literature on substituted thiepanes suggests good stability in acidic media.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity During Acidic Workup/Purification Protonation and Potential for Side Reactions: While the thiepane ring is generally stable in acid, prolonged exposure to strong acids or high temperatures might lead to unforeseen degradation.- Use the mildest acidic conditions necessary. - Keep the temperature low during acidic steps. - Minimize the duration of exposure to acidic conditions. - Consider using a protecting group for the amine if harsh acidic conditions are unavoidable in subsequent steps.
Degradation of Thiepan-4-amine in Basic Solutions Oxidation of the Thioether: The free amine in basic solution does not protect the thioether from oxidation. The presence of oxygen can lead to the formation of the sulfoxide.- When working with basic solutions, it is crucial to degas the solvents and work under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged storage of thiepan-4-amine in basic solutions, especially if exposed to air. - If oxidation is suspected, use analytical techniques such as LC-MS to identify the presence of the corresponding sulfoxide.
Inconsistent Results in Biological Assays pH-Dependent Stability and Form: The stability and the form of the compound (protonated vs. free base) can affect its activity and interaction with biological targets. Degradation in the assay buffer could also be a factor.- Determine the pKa of thiepan-4-amine to understand its ionization state at the assay pH. - Perform a stability study of the compound in the assay buffer under the experimental conditions. - Analyze the compound post-assay to check for any degradation products.
Discoloration of the Compound Upon Storage Oxidation or Polymerization: Amines and thioethers can be susceptible to slow oxidation over time, which may lead to the formation of colored impurities.- Store thiepan-4-amine as a salt (e.g., hydrochloride) if possible, as the protonated form is generally more stable to oxidation. - Store under an inert atmosphere, protected from light, and at a low temperature (refrigerated or frozen).

Experimental Protocols

Protocol 1: pH Stability Assessment of Thiepan-4-amine

This protocol outlines a general procedure to assess the stability of thiepan-4-amine at different pH values.

Materials:

  • Thiepan-4-amine

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare stock solutions of thiepan-4-amine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • In separate autosampler vials, dilute the stock solution with each of the pH buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Prepare a "time zero" sample for each pH by immediately injecting an aliquot into the HPLC or LC-MS system.

  • Incubate the remaining vials at a desired temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each vial into the analytical system.

  • Monitor the peak area of thiepan-4-amine and look for the appearance of any new peaks that may correspond to degradation products.

  • Plot the percentage of thiepan-4-amine remaining versus time for each pH to determine the stability profile.

Visualizations

Chemical Structures and Potential Degradation Pathway

G cluster_main Thiepan-4-amine and Potential Degradation Products cluster_acid In Acidic Media (pH < pKa) cluster_base In Basic Media (pH > pKa) thiepan_amine Thiepan-4-amine thiepan_so Thiepan-4-amine S-oxide thiepan_amine->thiepan_so Oxidation thiepan_ammonium Thiepan-4-aminium (protonated) thiepan_amine->thiepan_ammonium Protonation thiepan_freebase Thiepan-4-amine (free base) thiepan_amine->thiepan_freebase Deprotonation thiepan_so2 Thiepan-4-amine S,S-dioxide thiepan_so->thiepan_so2 Further Oxidation

Caption: Plausible transformations of thiepan-4-amine.

Experimental Workflow for pH Stability Study

G prep_stock Prepare Stock Solution of Thiepan-4-amine prep_samples Dilute Stock in Buffers (pH 2, 4, 7, 9, 12) prep_stock->prep_samples time_zero Analyze 'Time Zero' Samples (HPLC/LC-MS) prep_samples->time_zero incubate Incubate Samples (e.g., RT or 37°C) prep_samples->incubate data_analysis Analyze Data: - Peak Area of Parent - Appearance of Degradants time_zero->data_analysis time_points Analyze at Time Points (1, 4, 8, 24, 48h) incubate->time_points time_points->data_analysis stability_profile Generate pH Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing pH stability.

Summary of Stability Recommendations

Condition Recommendation Rationale
Long-term Storage Store as a solid salt (e.g., hydrochloride) at low temperature, protected from light and moisture.The protonated amine is less susceptible to oxidation. Low temperature and protection from light and moisture minimize degradation.
Acidic Solutions Use the mildest acid concentration and lowest temperature feasible. Minimize exposure time.To prevent potential, though less likely, acid-catalyzed degradation or ring-opening.
Basic Solutions Work under an inert atmosphere (N₂ or Ar). Use freshly prepared solutions.To prevent oxidation of the thioether, which is more likely in the presence of the free amine and oxygen.
Aqueous Buffers Empirically determine stability in the specific buffer system to be used, especially for prolonged experiments.Buffer components can sometimes catalyze degradation.

References

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved February 3, 2026, from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021, August 25). Retrieved February 3, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Chemical Storage and Handling Recommendations - NY.Gov. (n.d.). Retrieved February 3, 2026, from [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - RSC Publishing. (2024, May 10). Retrieved February 3, 2026, from [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery | ChemRxiv. (2025, December 20). Retrieved February 3, 2026, from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. (n.d.). Retrieved February 3, 2026, from [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved February 3, 2026, from [Link]

  • Thiepan-4-amine hydrochloride | CAS 2193060-74-9 | AMERICAN ELEMENTS ®. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents - ResearchGate. (2025, August 10). Retrieved February 3, 2026, from [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2022, July 20). Retrieved February 3, 2026, from [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved February 3, 2026, from [Link]

  • Video: Preparation and Reactions of Sulfides - JoVE. (2025, May 22). Retrieved February 3, 2026, from [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - RSC Publishing. (2024, May 10). Retrieved February 3, 2026, from [Link]

  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Prodrugs for Amines - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved February 3, 2026, from [Link]

  • Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014, March 13). Retrieved February 3, 2026, from [Link]

  • Chemical analysis in amine system operations - EPTQ. (n.d.). Retrieved February 3, 2026, from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved February 3, 2026, from [Link]

  • 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26). Retrieved February 3, 2026, from [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). Retrieved February 3, 2026, from [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Developments in the Aerobic Oxidation of Amines | ACS Catalysis - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Safe handling and storage of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved February 3, 2026, from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed. (2021, August 25). Retrieved February 3, 2026, from [Link]

  • (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. (n.d.). Retrieved February 3, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved February 3, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry - ResearchGate. (2025, August 5). Retrieved February 3, 2026, from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved February 3, 2026, from [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. (2024, January 13). Retrieved February 3, 2026, from [Link]

  • Experimental study on the synthesis of 3-amino-4-chloroximinofurazan - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.). Retrieved February 3, 2026, from [Link]

  • Investigating how amine structure influences drug-amine ion-pair formation and uptake via the polyamine transporter in A549 lung cells - PubMed. (2021, August 27). Retrieved February 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Thiepan-4-amine HRMS Fragmentation Pattern

[1] Executive Summary In medicinal chemistry, 7-membered heterocycles (thiepanes) are increasingly utilized as lipophilic spacers and scaffold expanders to modulate drug potency.[1] However, their structural similarity t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, 7-membered heterocycles (thiepanes) are increasingly utilized as lipophilic spacers and scaffold expanders to modulate drug potency.[1] However, their structural similarity to 6-membered homologs (thiopyrans) necessitates precise analytical differentiation.[1]

This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) fragmentation analysis of Thiepan-4-amine .[1] We compare its dissociation pathways against its primary structural analog, Tetrahydro-2H-thiopyran-4-amine , establishing a self-validating protocol for structural confirmation.[1]

Key Differentiator: While both compounds exhibit amine-driven


-cleavage, Thiepan-4-amine is distinguished by a unique ring-contraction pathway  yielding a characteristic 

ion (

87.026), absent in the thiopyran analog.[1]

Structural & Theoretical Framework

Understanding the fragmentation logic requires analyzing the ring strain and heteroatom influence.

FeatureThiepan-4-amine (Target)Tetrahydro-2H-thiopyran-4-amine (Alternative)
Structure 7-membered ring (S-heterocycle)6-membered ring (S-heterocycle)
Formula


Monoisotopic Mass 131.0769 Da117.0612 Da
[M+H]+ 132.0842 118.0685
Ring Strain Moderate (Pitzer strain)Low (Chair conformation)
Primary Liability C-C bonds

to Amine
C-C bonds

to Amine

Experimental Protocol (Self-Validating System)

To replicate these results, use the following ESI-QTOF workflow. This protocol is designed to maximize "A-type" (diagnostic) ions while preserving the molecular ion.

Sample Preparation
  • Stock: Dissolve 1 mg Thiepan-4-amine HCl in 1 mL MeOH (Free base generation not required for ESI+).

  • Dilution: Dilute to 500 ng/mL in 50:50

    
    :MeCN + 0.1% Formic Acid. Crucial: Avoid high concentrations to prevent dimer formation 
    
    
    
    .
Instrument Parameters (Agilent 6545 Q-TOF / Thermo Orbitrap Exploris)
  • Ion Source: ESI Positive Mode[1]

  • Capillary Voltage: 3500 V

  • Fragmentor/In-Source CID: 110 V (Set low to prevent premature ring opening)

  • Collision Energy (CE): Stepped Ramp (10, 20, 40 eV).[1]

    • Why: 10 eV preserves the

      
       peak; 40 eV reveals the sulfur-carbon backbone fragments.[1]
      
  • Mass Range:

    
     50–300 (High resolution extended dynamic range).[1]
    

Fragmentation Analysis & Mechanism

Pathway A: The Amine-Driven Alpha-Cleavage (Primary)

Like most cyclic amines, the fragmentation is initiated by the ionization of the nitrogen lone pair.

  • Neutral Loss of Ammonia (

    
    ): 
    
    • Thiepan-4-amine:

      
       (Loss of 17.0265 Da).[1]
      
    • Mechanism:[1][2] 1,2-elimination or remote hydrogen abstraction.[1]

  • Ring Opening (

    
    -Cleavage): 
    
    • The bond adjacent to the C-N bond breaks, creating a distonic radical cation. In the 7-membered ring, this opens a longer alkyl chain than in the 6-membered analog, stabilizing different intermediate carbocations.[1]

Pathway B: The Sulfur-Specific Ring Contraction (Diagnostic)

This is the critical differentiator. The thiepane ring, possessing higher conformational mobility, undergoes transannular interactions between the Sulfur and the incipient carbocation.

  • Diagnostic Ion (

    
     87.026): 
    
    • Formation of the dihydrothiophene cation (

      
      ).
      
    • Mechanism:[1][2] Following ring opening, the chain collapses, extruding ethylene (

      
      ) segments.
      
    • Specificity: This ion is significantly suppressed in the 6-membered thiopyran analog due to the stability of the 6-ring chair conformation, which favors simple retro-Diels-Alder (RDA) type fragmentation.[1]

Comparative Fragmentation Table
Fragment TypeThiepan-4-amine (

calc)
Thiopyran-4-amine (

calc)
Differentiation Logic
Precursor [M+H]+ 132.0842 118.0685 Mass shift of +14.0157 (

).[1]
[M+H - NH3]+ 115.0577 (

)
101.0420 (

)
Loss of amine is common to both; confirms N-substitution.[1]
[M+H - H2S]+ 98.0964 (

)
84.0808 (

)
Sulfur extrusion. Rare in soft ESI, prominent in APCI.[1]
Ring Contraction A 87.0263 (

)
73.0106 (

)
Key Diagnostic. 7-ring collapses to stable 5-ring S-ion.[1]
Alkyl Amine Series 56.0495 (

)
42.0338 (

)
Low mass diagnostic for amine environment.

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the competitive pathways for Thiepan-4-amine, highlighting the diagnostic ring contraction.

ThiepanFragmentation M_H [M+H]+ m/z 132.0842 (Thiepan-4-amine) Alpha_Radical Distonic Radical Cation (Ring Open) M_H->Alpha_Radical Alpha-Cleavage Frag_NH3 [M+H - NH3]+ m/z 115.0577 (Thiepenyl Cation) M_H->Frag_NH3 - NH3 (17 Da) Low CE Frag_RingContraction [Ring Contraction] m/z 87.0263 (Dihydrothiophenium) Alpha_Radical->Frag_RingContraction - C2H4 + H• (Rearrangement) Frag_Alkyl Amine Fragment m/z 56.0495 (C3H6N+) Alpha_Radical->Frag_Alkyl - C3H6S (Chain Scission)

Caption: Figure 1. Competitive ESI-CID fragmentation pathways for Thiepan-4-amine. The red node (m/z 87.0263) represents the diagnostic ring-contraction ion distinguishing the 7-membered ring from 6-membered analogs.[1]

Troubleshooting & Validation

When analyzing unknown samples suspected to be Thiepan-4-amine, use this decision matrix:

  • Check the Mass Defect: Sulfur has a significant negative mass defect.

    • Thiepan-4-amine (

      
      ) exact mass is 131.0769.[1]
      
    • Leucine (

      
      ) exact mass is 131.0946.[1]
      
    • Action: If your mass accuracy > 5 ppm, you can distinguish these isobars. The Sulfur analog will appear at a lower

      
      .
      
  • Isotope Pattern:

    • Look for the

      
       isotope peak at 
      
      
      
      . It should be ~4.5% of the base peak intensity. Nitrogen analogs (e.g., Azepanes) will not show this.[1]
  • Isomer Discrimination:

    • If

      
       118 is observed instead of 132, you have the Thiopyran  homolog.
      
    • If

      
       132 is observed but fragmentation yields 
      
      
      
      99 (Loss of SH), suspect Thiepan-3-amine (regioisomer), where the amine facilitates facile elimination of the adjacent sulfur.[1]

References

  • American Elements. Thiepan-4-amine Hydrochloride Specifications and Safety Data. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: General Fragmentation of Cyclic Amines. NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for alpha-cleavage and onium reaction mechanisms).

Sources

Validation

A Comparative Guide to HPLC Method Development for Thiepan-4-amine Purity Analysis

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thiepan-4-amine, a saturated heterocyclic amine, presents a unique set...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thiepan-4-amine, a saturated heterocyclic amine, presents a unique set of analytical challenges due to its structural properties. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the robust determination of its chemical and chiral purity. We will move beyond mere protocols to explore the fundamental principles that guide method selection and optimization, ensuring the development of a self-validating and reliable analytical system.

The Analytical Challenge of Thiepan-4-amine

Thiepan-4-amine is a small, polar, non-chromophoric, and chiral molecule. Each of these characteristics poses a specific hurdle for conventional HPLC analysis:

  • High Polarity & Low Hydrophobicity: Leads to poor retention on traditional reversed-phase (RP) columns like C18.[1][2]

  • Lack of a Chromophore: The molecule does not absorb UV light, making detection by standard UV-Vis detectors impossible without modification.[3][4]

  • Secondary Amine Reactivity: The amine group can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing).[5][6]

  • Chirality: As a chiral center is present, enantiomeric separation is necessary to ensure stereochemical purity, a critical quality attribute for many pharmaceuticals.

To address these challenges, a strategic approach to method development is essential. The following workflow outlines the logical progression from initial assessment to a final, validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Analyte Characterization (Polarity, pKa, UV, Chirality) B Define Analytical Goal (Purity, Impurity Profile, Enantiomeric Ratio) A->B C Select Chromatographic Mode B->C D RP-HPLC (with Derivatization) C->D For UV Detection E HILIC (Direct Analysis) C->E For Polar Analytes F Chiral HPLC C->F For Enantiomers G Column & Mobile Phase Screening D->G E->G F->G H Optimize Gradient, Flow Rate, Temperature G->H I Detector Parameter Tuning H->I J Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) I->J Derivatization Analyte Thiepan-4-amine (No Chromophore, Polar) Product Dansyl-Thiepan-4-amine (Fluorescent, Hydrophobic) Analyte:e->Product:w + Reagent Dansyl Chloride (Tagging Reagent) Reagent:s->Product:n Reaction HPLC RP-HPLC Analysis (C18 Column) Product->HPLC Injection

Sources

Comparative

A Comparative Guide to Thiepane vs. Azepane Ring Conformation

An Objective Comparison for Drug Development Professionals In the intricate world of drug design, the three-dimensional architecture of a molecule is a primary determinant of its biological activity. For researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Drug Development Professionals

In the intricate world of drug design, the three-dimensional architecture of a molecule is a primary determinant of its biological activity. For researchers and medicinal chemists, understanding the conformational preferences of heterocyclic scaffolds is not merely an academic exercise; it is a critical component of rational drug design, influencing everything from target binding to metabolic stability. This guide offers an in-depth, scientifically grounded comparison of the conformational landscapes of two important seven-membered heterocycles: thiepane and azepane.

The Flexible World of Seven-Membered Rings

Unlike the well-defined and relatively rigid chair conformation of cyclohexane, seven-membered rings are considerably more flexible.[1][2][3] This flexibility stems from a greater number of degrees of freedom, which results in multiple low-energy conformations and smaller energy barriers between them. For the parent carbocycle, cycloheptane, a dynamic equilibrium exists between several forms, primarily the twist-chair (TC) and chair (C) conformations, with the twist-chair generally being the most stable.[4] The introduction of a heteroatom—sulfur in thiepane or nitrogen in azepane—imposes unique geometric constraints that significantly alter this conformational balance.[5]

The Conformational Profile of Thiepane

Thiepane is a seven-membered heterocycle containing a sulfur atom, with the chemical formula (CH₂)₆S.[6] While the parent compound is not extensively studied, the thiepane scaffold appears in various natural and synthetic molecules. The inclusion of a second-row heteroatom like sulfur has a profound impact on the ring's geometry.

High-level electronic structure calculations have shown that, like cycloheptane, the twist-chair (TC) conformation is the most stable for thiepane.[7] The presence of the larger sulfur atom, with its longer C-S bond lengths (approx. 1.84 Å) and smaller C-S-C bond angle compared to a methylene group, leads to a preference for the more puckered and flexible twist-chair and boat forms.[7] Computational studies indicate that the presence of second-row heteroatoms tends to lower the relative energy of boat conformations in comparison to chair conformations.[4][7]

Table 1: Calculated Relative Energies of Thiepane Conformations

ConformationRelative Energy (kcal/mol)
Twist-Chair0.00
Chair~1.5 - 2.5 (Often a transition state)
Boat~4.0 - 5.0
Twist-Boat~5.0 - 6.0

Note: Values are approximate and compiled from various computational studies. The chair form is often identified as a transition state rather than a stable minimum.[7]

The Conformational Profile of Azepane

Azepane, or hexamethyleneimine, is a foundational scaffold in medicinal chemistry, present in over 20 FDA-approved drugs and countless bioactive compounds.[8][9][10] Its prevalence makes a thorough understanding of its conformational behavior essential for drug development.[8][11]

For the unsubstituted azepane ring, most studies indicate a preference for the chair (C) conformation . However, the energy difference between the chair and twist-chair forms is very small, leading to a dynamic equilibrium. The conformational landscape of azepane is further complicated by two factors unique to the nitrogen heteroatom:

  • Nitrogen Inversion: The nitrogen atom can rapidly invert its configuration, allowing for interconversion between different conformers.

  • N-Substitution: The substituent on the nitrogen atom dramatically influences the conformational equilibrium. Bulky substituents can introduce steric strain that destabilizes the chair form, shifting the equilibrium towards a twist-chair preference. Selective monofluorination of the azepane ring has also been shown to bias the ring towards a single major conformation.[12]

Table 2: Calculated Relative Energies of Unsubstituted Azepane Conformations

ConformationRelative Energy (kcal/mol)
Chair0.00
Twist-Chair~0.5 - 1.5
Boat~4.0 - 5.0
Twist-Boat~5.0 - 6.0

Note: Values are approximate and compiled from various computational and experimental studies. The preference can change significantly with N-substitution.

Head-to-Head Comparison: Thiepane vs. Azepane

The fundamental differences in the conformational behavior of thiepane and azepane arise directly from the intrinsic properties of their respective heteroatoms.

Table 3: Comparative Analysis of Thiepane and Azepane Conformations

FeatureThiepane (Sulfur Heteroatom)Azepane (Nitrogen Heteroatom)Causality
Dominant Conformation Twist-ChairChair (unsubstituted)The larger sulfur atom with longer C-S bonds and a more acute C-S-C angle favors the more puckered TC form.
Ring Flexibility Generally more flexibleFlexibility is highly dependent on N-substituent.The lower torsional barriers and multiple low-energy forms contribute to thiepane's flexibility. Azepane's flexibility is modulated by the energetic cost of moving the N-substituent.
Influence of Substitution Less pronounced on the heteroatom itself.Highly significant; N-substitution can invert the conformational preference from Chair to Twist-Chair.The nitrogen atom's lone pair and its ability to bear substituents directly impact steric and electronic interactions within the ring.
Key Geometric Factors Longer C-S bonds (~1.84 Å), smaller C-S-C angle.Shorter C-N bonds (~1.46 Å), larger C-N-C angle.The atomic radius and bonding preferences of sulfur versus nitrogen dictate the fundamental geometry of the ring.[13]
Dipole Moment HigherLowerComputational studies show thiepane has a higher dipole moment than azepane, which can influence its interactions in different electronic environments.[7][14]

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental spectroscopy and computational modeling is required to accurately characterize these flexible systems.

Experimental Protocols

A. Variable-Temperature (VT) NMR Spectroscopy

This is the primary experimental technique for studying conformational equilibria in solution. By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale, allowing for the observation of individual species or the calculation of energy barriers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the azepane or thiepane derivative in a deuterated solvent with a low freezing point (e.g., deuterated methanol, toluene-d8, or CHF₂Cl).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling and Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Coalescence and Low-Temperature Spectra: Observe the broadening and eventual coalescence of signals as the temperature decreases. Continue cooling until the signals sharpen again into separate sets of peaks corresponding to the individual conformers below the coalescence temperature.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature. At low temperatures, the relative populations of the conformers can be determined by integrating their respective signals, allowing for the calculation of the free energy difference (ΔG°) between them.[15][16]

B. X-ray Crystallography

This technique provides an unambiguous determination of the molecule's conformation in the solid state. While this may not be the same as the dominant conformation in solution, it provides crucial data on bond lengths, bond angles, and torsional angles for a specific low-energy state.

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The model is then refined to best fit the experimental data.[17][18][19][20] The final output is a detailed 3D structure of the molecule in the crystal lattice.

Computational Modeling Workflow

Computational chemistry is indispensable for mapping the potential energy surface of flexible molecules and identifying all stable conformers and the transition states that connect them.

Caption: A typical workflow for computational conformational analysis.

  • Conformational Search: An initial 3D structure is subjected to a conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF) to identify a broad range of possible low-energy structures.

  • Quantum Mechanical Optimization: The unique conformers found are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

  • Relative Energy Calculation: Single-point energy calculations are often performed at an even higher level of theory to obtain more accurate relative energies between the different conformers.[7][14]

Conclusion for the Drug Developer

The choice between incorporating a thiepane or an azepane ring into a drug candidate has significant conformational implications.

  • Thiepane offers a scaffold that preferentially adopts a twist-chair conformation. Its inherent flexibility might be advantageous for exploring broader conformational space when binding to a target, but could also carry an entropic penalty.

  • Azepane provides a more tunable system. The unsubstituted ring prefers a chair conformation, but this can be readily modulated to a twist-chair by installing substituents on the nitrogen atom. This "conformational switching" ability offers a powerful tool for medicinal chemists to fine-tune the 3D orientation of pharmacophoric groups and optimize ligand-receptor interactions.

Ultimately, a deep understanding of these fundamental conformational differences, validated by a synergistic application of computational modeling and experimental NMR, empowers researchers to make more informed decisions in the design of next-generation therapeutics.

References

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiepane. Retrieved from [Link]

  • Adejoro, I. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 13704–13720. Available at: [Link]

  • ResearchGate. (2009). Identification of the conformational type of seven-membered rings. Available at: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-550. Available at: [Link]

  • Fiveable. (n.d.). Conformations of Cycloalkanes. Retrieved from [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available at: [Link]

  • ResearchGate. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • Hoyt, E. A., et al. (2024). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. Available at: [Link]

  • Awale, M., et al. (2019). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 62(3), 1594-1608. Available at: [Link]

  • ResearchGate. (2018). Influence of the heteroatom on the structure, bonding and ring strain of a series of three-membered rings containing a second, third, fourth and fifth row elements: a theoretical investigation. Available at: [Link]

  • Kim, D., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3683-3689. Available at: [Link]

  • Tautermann, C. S., et al. (2018). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 16(43), 8290-8294. Available at: [Link]

  • ResearchGate. (1998). 2,7-di-p-Chlorobenzoylnaphtho[2′3′-4:5] thiepin: A conformationally flexible new host molecule showing solvatochromic effects. Available at: [Link]

  • Friebolin, H., et al. (1979). Conformational analysis of seven-membered heterocycles. 1,3-Dioxacycloheptanes. Proton and carbon-13 magnetic resonance. The Journal of Organic Chemistry, 44(15), 2690-2696. Available at: [Link]

  • Zaleski, D. P., et al. (2013). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 138(1), 014304. Available at: [Link]

  • Thieme. (n.d.). 3. Azepines. Retrieved from [Link]

  • Carballeira, L., et al. (1998). A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations. The Journal of Organic Chemistry, 63(1), 19-27. Available at: [Link]

  • ResearchGate. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]

  • ResearchGate. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Available at: [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • National Institutes of Health. (2019). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]

  • Imperial College London. (n.d.). Möbius Conformations of Hetero[18]annulenes. Retrieved from [Link]

  • ResearchGate. (2002). Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. Available at: [Link]

  • ResearchGate. (2014). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine. Available at: [Link]

  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. Retrieved from [Link]

  • MDPI. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Available at: [Link]

  • NC State University Libraries. (n.d.). 4.5 Conformations of Cyclohexane. Retrieved from [Link]

  • ResearchGate. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Available at: [Link]

  • ResearchGate. (2018). Views of the different conformations of the azepane fragment, showing.... Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Semantic Scholar. (2014). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine. Available at: [Link]

Sources

Validation

Biological Activity Profile: Thiepan-4-amine vs. 4-Aminotetrahydropyran

The following guide provides an in-depth technical comparison of Thiepan-4-amine and 4-Aminotetrahydropyran . This analysis is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Thiepan-4-amine and 4-Aminotetrahydropyran . This analysis is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for lead optimization.

Comparative Guide for Medicinal Chemistry Applications

Executive Summary

In the context of drug design, 4-Aminotetrahydropyran (4-ATP) and Thiepan-4-amine (TPA) represent two distinct strategic choices for linker or scaffold optimization.

  • 4-Aminotetrahydropyran is the industry "gold standard" for lowering logP and improving metabolic stability. It acts as a polar, rigid bioisostere of cyclohexylamine, often used to reduce lipophilicity without sacrificing metabolic integrity.

  • Thiepan-4-amine is a specialized, lipophilic alternative. It introduces a larger, more flexible 7-membered ring and a "soft" sulfur center. It is typically employed when a binding pocket requires greater hydrophobic bulk or when exploiting specific sulfur-aromatic interactions, though it carries a higher metabolic liability due to S-oxidation.

Physicochemical & Structural Comparison

The transition from a 6-membered oxygen ring to a 7-membered sulfur ring alters the physicochemical landscape significantly.

Table 1: Physicochemical Properties Profile[1][2]
Property4-Aminotetrahydropyran (4-ATP)Thiepan-4-amine (TPA)Impact on Drug Design
Ring Size 6-membered (Pyran)7-membered (Thiepane)TPA occupies more volume; critical for filling hydrophobic pockets.
Heteroatom Oxygen (Hard base, H-bond acceptor)Sulfur (Soft base, weak acceptor)O increases solubility; S increases lipophilicity.
LogP (Est.) ~ -0.3 (Hydrophilic)~ 1.2 (Lipophilic)TPA increases permeability but lowers solubility.
pKa (Amine) 9.6~9.2 - 9.5Similar basicity; slight variation due to ring size/solvation.
Conformation Rigid Chair Flexible Twist-Chair/Boat 4-ATP has a lower entropic penalty upon binding.
Metabolic Risk Low (α-carbon oxidation is slow)High (S-oxidation to sulfoxide/sulfone)TPA often requires blocking groups or is a "soft drug" candidate.
Conformational Analysis[3][4]
  • 4-ATP (Rigid): The tetrahydropyran ring exists predominantly in a distinct chair conformation. Substituents at the 4-position (the amine) generally prefer the equatorial orientation to avoid 1,3-diaxial interactions. This rigidity is advantageous for locking pharmacophores into a bioactive conformation, reducing the entropy loss upon binding.

  • TPA (Flexible): The 7-membered thiepane ring is conformationally mobile, interconverting between twist-chair and boat forms (pseudorotation). While this allows the amine to sample more vector space, it imposes a higher entropic penalty (ΔS) upon binding unless the protein pocket is tight enough to restrict this motion.

Biological Activity & Bioisosterism[4]

The "Oxygen vs. Sulfur" Switch

Replacing the ether oxygen of 4-ATP with the thioether sulfur of TPA effects a Lipophilic Efficiency (LipE) shift.

  • Solubility: 4-ATP is superior for fixing solubility issues in lead compounds. The ether oxygen acts as a strong hydrogen bond acceptor (HBA).

  • Binding Affinity: TPA is preferred when the target pocket contains aromatic residues (e.g., Phenylalanine, Tryptophan). The sulfur atom can engage in Sulfur-π interactions , which are stronger than Oxygen-π interactions due to the dispersibility of the sulfur electron cloud.

Metabolic Fate

This is the most critical differentiator. 4-ATP is generally metabolically stable. TPA, however, is a substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), leading to rapid S-oxidation.

Metabolic Pathway Visualization: The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicFate ATP 4-Aminotetrahydropyran (Stable Scaffold) AlphaOx α-Hydroxy Metabolite (Minor Pathway) ATP->AlphaOx CYP450 (Slow) TPA Thiepan-4-amine (Metabolic Liability) Sulfoxide Thiepane-1-oxide (Chiral Sulfoxide) TPA->Sulfoxide FMO / CYP (Rapid S-Oxidation) Sulfone Thiepane-1,1-dioxide (Polar Sulfone) Sulfoxide->Sulfone CYP450 (Further Oxidation)

Figure 1: Comparative metabolic pathways. Note the rapid S-oxidation cascade for the thiepane scaffold compared to the relative stability of the pyran.

Experimental Protocols

Since direct commercial sources for unsubstituted thiepan-4-amine can be scarce compared to the ubiquitous 4-ATP, the following protocols provide the standard validated routes for synthesizing and testing these moieties.

Protocol A: Synthesis of Thiepan-4-amine (TPA)

Objective: Synthesis of TPA from Thiepan-4-one via Reductive Amination.

Reagents:

  • Thiepan-4-one (Precursor)

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

Methodology:

  • Solution Preparation: Dissolve Thiepan-4-one (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Amine Source: Add Ammonium Acetate (10.0 eq) to the solution. Stir at room temperature for 30 minutes to allow imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: MW+1).

  • Quench & Workup: Acidify with 1N HCl to pH < 2 (to decompose excess hydride). Extract with Ethyl Acetate (to remove non-basic impurities). Basify the aqueous layer with NaOH to pH > 10. Extract the free amine into Dichloromethane (DCM).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and convert to HCl salt for storage.

Protocol B: In Vitro Metabolic Stability Assay

Objective: Compare the intrinsic clearance (CLint) of TPA vs. 4-ATP.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (1 µM final concentration)

Methodology:

  • Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add test compound (TPA or 4-ATP) and initiate reaction with NADPH.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and intrinsic clearance.
    • Expected Result: 4-ATP will show

      
       min half-life. TPA will likely show 
      
      
      
      min half-life due to S-oxidation.

Decision Logic for Scaffold Selection

Use the following logic flow to determine which scaffold is appropriate for your lead optimization campaign.

SelectionLogic Start Lead Optimization Requirement Solubility Is Solubility a Limiting Factor? Start->Solubility MetabStab Is Metabolic Stability Critical? Solubility->MetabStab No SelectATP Select 4-Aminotetrahydropyran (Polar, Stable, Rigid) Solubility->SelectATP Yes (Need lower LogP) Hydrophobic Does Pocket Require Bulk/Hydrophobicity? MetabStab->Hydrophobic No MetabStab->SelectATP Yes (Avoid S-Ox) Hydrophobic->SelectATP No (Keep compact) SelectTPA Select Thiepan-4-amine (Lipophilic, Flexible, Larger) Hydrophobic->SelectTPA Yes (7-ring fills space)

Figure 2: Strategic decision tree for selecting between pyran and thiepane scaffolds based on ADME needs.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Tetrahydropyran in Medicinal Chemistry: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Metabolism of Sulfur Heterocycles: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochromes P450. Chemical Research in Toxicology, 18(10), 1575-1583. Link

  • Properties of 4-Aminotetrahydropyran: PubChem Compound Summary for CID 419223. National Center for Biotechnology Information. Link

  • Thiepane Synthesis & Properties: Leonard, N. J., & Johnson, T. W. (1962). Transannular Interaction between Sulfide and Ketone Groups in Seven-membered Rings. Journal of the American Chemical Society, 84(19), 3701–3710. Link

Comparative

A Comparative Guide to the Crystal Structure Analysis of Thiepan-4-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract: The three-dimensional structure of a molecule is fundamental to its function, governing its interactions with biological targets and its ph...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The three-dimensional structure of a molecule is fundamental to its function, governing its interactions with biological targets and its physicochemical properties. For drug development professionals, understanding the solid-state structure of an active pharmaceutical ingredient (API) is non-negotiable. This guide provides an in-depth protocol and comparative analysis for the crystal structure determination of thiepan-4-amine hydrochloride. While a solved crystal structure for this specific compound is not publicly available at the time of publication, this document serves as an expert-led walkthrough of the essential experimental procedures. We will detail the 'why' behind each step, from crystal growth to data refinement. Furthermore, we will draw critical comparisons to the known structures of analogous compounds, specifically 4-aminotetrahydropyran hydrochloride (a six-membered oxygen analog) and cycloheptylamine hydrochloride (a seven-membered carbocyclic analog), to predict and understand the key structural features of the thiepane derivative.

Introduction: The Significance of Solid-State Conformation

Thiepan-4-amine hydrochloride is a saturated seven-membered heterocyclic compound containing a sulfur atom and an amine functional group. Such scaffolds are of significant interest in medicinal chemistry, where the conformation of the flexible seven-membered ring and the presentation of the key pharmacophoric amine group are critical for molecular recognition at the receptor level.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining a molecule's three-dimensional structure.[1] This technique provides precise data on bond lengths, bond angles, and, crucially, the torsional angles that define the molecule's conformation. For a molecule like thiepan-4-amine hydrochloride, a crystal structure would reveal:

  • Ring Conformation: Unlike the predictable chair conformation of six-membered rings, seven-membered rings like thiepane are conformationally complex, often preferring lower-symmetry twist-chair forms.

  • Amine Group Orientation: The axial or equatorial position of the amine substituent profoundly impacts its accessibility and interaction profile.

  • Supramolecular Assembly: In the solid state, the protonated amine and the chloride counter-ion will form a network of hydrogen bonds.[2] Understanding this network is vital for predicting properties like solubility, stability, and hygroscopicity.

This guide will outline the definitive workflow to elucidate these features.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure the generation of high-quality, publishable crystallographic data. Each stage includes decision-making logic and quality control checkpoints.

Workflow Overview

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis a Material Acquisition (Thiepan-4-amine HCl) b Crystal Growth Screening a->b c Harvest & Mount Single Crystal b->c d Mount on Diffractometer c->d e Unit Cell Determination d->e f Full Data Collection e->f g Data Reduction & Integration f->g h Structure Solution (e.g., Direct Methods) g->h i Structure Refinement h->i j Validation (CheckCIF) i->j k Structural Analysis j->k l Deposit to Database (e.g., CCDC) k->l

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Growth
  • Objective: To obtain a single, well-ordered crystal of 0.1-0.3 mm in size, free of defects.

  • Protocol:

    • Solvent Selection: Begin by testing the solubility of thiepan-4-amine hydrochloride in a range of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.

    • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., methanol) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days at room temperature.

    • Vapor Diffusion (Anti-Solvent): Place the vial from the previous step into a larger, sealed jar containing a more non-polar "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or ethyl acetate). The slow diffusion of the anti-solvent vapor into the primary solution will gradually reduce the compound's solubility, promoting crystallization.

      • Causality: This is the most controlled method. The slow change in solvent environment prevents rapid precipitation, which would lead to an amorphous powder or poorly ordered microcrystals. For amine hydrochlorides, an alcohol/ether system is often a successful starting point.[3]

Step 2: Data Collection
  • Objective: To measure the intensities of a complete and redundant set of diffraction spots.

  • Protocol:

    • Crystal Mounting: Using a microscope, select a high-quality crystal and mount it on a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K).

      • Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data. It also protects the crystal from potential X-ray induced damage.

    • Diffractometer Setup: Mount the crystal on the goniometer head of a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software will then index these spots to determine the preliminary unit cell parameters and Bravais lattice.

    • Full Data Collection Strategy: Based on the determined crystal system, the software calculates an efficient strategy to collect a full sphere of data with sufficient redundancy. This typically involves a series of scans (e.g., omega and phi scans) over hundreds of frames.[4] Data collection can take several hours.[4]

Step 3: Structure Solution and Refinement
  • Objective: To generate an atomic model that accurately fits the experimental diffraction data.

  • Protocol:

    • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each spot and apply corrections for factors like background noise and X-ray absorption.

    • Structure Solution: The "phase problem" is solved using computational methods. For small molecules like this, direct methods or charge flipping algorithms are highly effective and will typically reveal the positions of the heavier atoms (S, Cl, N, C).

    • Refinement: An initial model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final refined structure is validated. Key metrics include the R-factors (R1, wR2), which quantify the agreement between the model and data (typically R1 < 5% is desired for a good structure), and the goodness-of-fit (GooF), which should be close to 1. A final validation report (e.g., CheckCIF) is generated to check for any potential issues.

Data Presentation and Comparative Analysis

As no experimental data exists for thiepan-4-amine hydrochloride, we will use the published data for a key analog, 4-aminotetrahydropyran hydrochloride , for comparison.[5] This molecule is an excellent comparator, differing only by the ring heteroatom (O vs. S) and ring size (6- vs. 7-membered).

Table 1: Comparative Crystallographic Parameters (Hypothetical vs. Known)

ParameterThiepan-4-amine HCl (Predicted)4-Aminotetrahydropyran HCl (Analog)
Chemical FormulaC₆H₁₄ClNSC₅H₁₂ClNO
Molecular Weight167.70137.61
Crystal SystemMonoclinic or OrthorhombicOrthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common)P2₁2₁2₁
a (Å)To be determined5.98
b (Å)To be determined8.45
c (Å)To be determined13.51
V (ų)To be determined683
Z (Molecules/Unit Cell)44
R-factor (R1)Target < 0.050.035

(Note: Data for the analog is sourced from representative structures in the Cambridge Structural Database; exact values may vary slightly between depositions.)

Structural Comparison & Insights
  • Ring Conformation:

    • 4-Aminotetrahydropyran: The six-membered tetrahydropyran ring will adopt a stable chair conformation , with the C-O-C bond angle being slightly smaller than the C-C-C angles. The amine substituent will strongly prefer the equatorial position to minimize steric hindrance.

    • Thiepan-4-amine (Predicted): The seven-membered thiepane ring is more flexible. It is predicted to adopt a twist-chair conformation , which is the global minimum for cycloheptane and many of its derivatives. This conformation is of lower symmetry than a true chair and will result in a more complex set of torsional angles. The larger C-S bond length (approx. 1.81 Å) compared to the C-O bond (approx. 1.43 Å) will also significantly alter the ring's geometry.

  • Hydrogen Bonding Network:

    • In both structures, the primary interaction will be the charge-assisted hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻).[2] Each of the three N-H protons will act as a hydrogen bond donor.

    • The chloride ion will likely accept three hydrogen bonds, linking multiple cations together to form a 3D network. The presence of the ring heteroatom (O or S) could lead to weaker C-H···Cl or C-H···O/S interactions, which further stabilize the crystal packing.

Sources

Validation

A Senior Scientist's Guide to the Comprehensive Characterization of a Thiepan-4-amine Reference Standard

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. Thiepan-4-amine, a saturated heterocyclic amine, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural analogs are explored for a range of therapeutic applications, making the unambiguous characterization of its reference standard a foundational requirement for any research or manufacturing campaign.

This guide provides an in-depth technical comparison of the analytical methodologies required to fully characterize a Thiepan-4-amine reference standard. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating system of protocols. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the precision and accuracy of their reference materials.

The Imperative of a Well-Defined Reference Standard

A reference standard is not merely a bottle of chemical; it is the analytical benchmark against which all subsequent batches of a drug substance or related impurities are measured. Its purity, identity, and stability dictate the accuracy of everything from early-stage discovery assays to late-stage quality control (QC) release testing. Relying on an inadequately characterized standard introduces unacceptable variability, leading to out-of-specification results, failed batches, and potential regulatory delays. The pharmacopoeias of the United States (USP), Europe (EP), and Japan (JP) all establish stringent guidelines for the quality, purity, and identity of such standards.[1][2][3]

Part 1: Structural Confirmation and Identity

The first principle of characterization is to confirm that the material is, unequivocally, Thiepan-4-amine. This is achieved through a combination of spectroscopic techniques that probe the molecule's structure at atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Proton (¹H) NMR provides information on the number of different types of protons and their neighboring environments, while Carbon-13 (¹³C) NMR reveals the number and type of carbon atoms. For a reference standard, the spectra must be clean, with chemical shifts and coupling constants matching the expected structure and free from significant unassigned signals.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Thiepan-4-amine reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O, if using the hydrochloride salt). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.0 ppm).[4]

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Expected Data for High-Purity Thiepan-4-amine Hydrochloride:

  • ¹H NMR: The spectrum should show distinct signals corresponding to the protons on the thiepane ring and the amine group. Protons adjacent to the sulfur and nitrogen atoms will be shifted downfield. The integration of these signals should correspond to the number of protons in each unique environment.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The carbons bonded to the heteroatoms (S and N) will appear at characteristic chemical shifts.

  • Purity Indication: The absence of significant signals other than those corresponding to the solvent and the Thiepan-4-amine structure is indicative of high purity.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.[5] Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that can be used for identification. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage at the C-C bond adjacent to the nitrogen.[6][7]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the Thiepan-4-amine reference standard (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. The TOF analyzer will provide high-resolution mass data.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. For Thiepan-4-amine (C₆H₁₃NS), the expected monoisotopic mass is 131.0768. The [M+H]⁺ ion should be observed at m/z 132.0847. Compare the measured mass to the theoretical mass; a difference of <5 ppm is considered excellent confirmation.

Expected Fragmentation Pattern: The primary fragmentation pathway for Thiepan-4-amine would involve the loss of radicals adjacent to the nitrogen atom, leading to stable iminium ions.

Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The resulting spectrum is a unique fingerprint of the compound. For Thiepan-4-amine, we expect to see characteristic absorptions for N-H and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid Thiepan-4-amine reference standard directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Absorption Bands (cm⁻¹):

  • ~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic ring.

  • ~1590-1650 cm⁻¹: N-H bending (scissoring) vibration.

  • ~650-700 cm⁻¹: C-S stretching vibration.

Part 2: Purity Assessment and Impurity Profiling

Once identity is confirmed, the next critical step is to determine the purity of the reference standard and to identify and quantify any impurities present.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the gold standard for purity determination in the pharmaceutical industry.[8] A well-developed HPLC method can separate the main component from process-related impurities, degradants, and enantiomeric impurities (if applicable). The use of a photodiode array (PDA) or UV detector allows for the quantification of these impurities.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Accurately prepare a solution of the Thiepan-4-amine reference standard in the mobile phase A at a concentration of approximately 1.0 mg/mL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Analysis: Inject 10 µL of the sample solution and record the chromatogram.

  • Calculation: Determine the purity by area percent calculation, assuming all components have a similar response factor at 210 nm. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Self-Validation: The method's suitability is confirmed by observing a sharp, symmetrical peak for Thiepan-4-amine with good resolution from any impurity peaks. For a high-quality standard, the purity should be ≥99.5%.

Elemental Analysis (CHN/S)

Trustworthiness: Elemental analysis provides a fundamental measure of a compound's purity by comparing the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur to the theoretical values calculated from the molecular formula. It is a powerful tool for detecting inorganic impurities or residual solvents that may not be visible by other techniques.

Experimental Protocol: CHN/S Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried reference standard into a tin capsule.

  • Analysis: The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element.

Theoretical vs. Expected Results for Thiepan-4-amine Hydrochloride (C₆H₁₄ClNS):

  • Theoretical: C: 42.97%, H: 8.42%, N: 8.35%, S: 19.12%

  • Acceptance Criteria: The experimental values for a high-purity standard should be within ±0.4% of the theoretical values.

Water Content by Karl Fischer Titration

Expertise & Experience: Water is a common impurity in reference standards and can significantly impact the accuracy of weighing for solution preparation. Karl Fischer titration is the most accurate and specific method for determining water content.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Use a calibrated Karl Fischer titrator with a suitable solvent (e.g., methanol).

  • Titrant Standardization: Standardize the Karl Fischer reagent with a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the Thiepan-4-amine reference standard and add it to the titration vessel. Titrate to the endpoint.

  • Calculation: The instrument calculates the water content as a percentage (w/w). For a high-quality, anhydrous standard, the water content should be <0.5%.

Part 3: Data Summary and Comparison

The following table provides a clear comparison of expected analytical results for a high-purity Thiepan-4-amine reference standard versus a lower-grade or alternative material.

Analytical Technique High-Purity Reference Standard (Expected Results) Lower-Grade or Alternative Material (Potential Findings)
¹H & ¹³C NMR Spectrum is consistent with the proposed structure. No significant unassigned signals (>0.1%).Presence of unassigned signals indicating organic impurities or residual solvents. Shift or splitting pattern inconsistencies.
Mass Spectrometry [M+H]⁺ ion observed within 5 ppm of the theoretical mass. Fragmentation pattern is consistent with the structure.Incorrect molecular ion observed. Presence of unexpected ions from impurities.
FTIR All major absorption bands corresponding to the functional groups of Thiepan-4-amine are present.Broad O-H stretch (~3200-3600 cm⁻¹) indicating excessive water. Unexpected peaks from impurities.
HPLC Purity ≥ 99.5% by area percent. Symmetrical main peak.< 99.5% purity. Presence of multiple impurity peaks, indicating poor purification or degradation.
Elemental Analysis Experimental C, H, N, S values are within ±0.4% of the theoretical values.Values deviate by >0.4%, suggesting the presence of inorganic salts, water, or other non-UV active impurities.
Water Content (KF) < 0.5% w/w> 0.5% w/w, which will affect the accuracy of weighing and subsequent solution concentrations.

Part 4: Visualizing the Structure and Workflow

Diagrams are essential for conveying complex information concisely. Below are Graphviz representations of the Thiepan-4-amine structure and the analytical characterization workflow.

Caption: Chemical Structure of Thiepan-4-amine Hydrochloride.

workflow cluster_identity Part 1: Identity Confirmation cluster_purity Part 2: Purity & Impurity Profiling cluster_final Part 3: Final Assessment NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC-UV/PDA (Purity Assay) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC EA Elemental Analysis (CHN/S) HPLC->EA KF Karl Fischer Titration (Water Content) HPLC->KF Cert Certificate of Analysis (COA) Generation EA->Cert Data Compilation & Review KF->Cert Data Compilation & Review start Thiepan-4-amine Reference Standard Candidate start->NMR Structural Elucidation start->MS Structural Elucidation start->FTIR Structural Elucidation

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Thiepan-4-amine

Disclaimer: This document provides guidance on the safe handling and disposal of Thiepan-4-amine based on established principles of chemical safety and hazardous waste management. Specific, standardized disposal protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the safe handling and disposal of Thiepan-4-amine based on established principles of chemical safety and hazardous waste management. Specific, standardized disposal protocols for this compound are not widely available in public literature. Therefore, these procedures are derived from the known hazards of analogous cyclic and primary amine compounds. Crucially, all laboratory personnel must consult and adhere to their institution's Environmental Health & Safety (EHS) department guidelines and comply with all local, state, and federal regulations, which supersede the advice in this guide.

Hazard Assessment & Chemical Profile of Thiepan-4-amine

Understanding the chemical nature of Thiepan-4-amine is fundamental to managing its disposal safely. The molecule consists of a seven-membered saturated ring containing a sulfur atom (a thiepane ring) and a primary amine group (-NH₂). This structure informs its probable reactivity and hazard profile.

  • Basicity and Corrosivity: The primary amine group confers basicity. Like many amines, it is expected to be corrosive and can cause severe damage to skin and eyes upon contact.[1][2][3][4][5] Inhalation of its vapors or absorption through the skin is likely harmful.[1][3][6]

  • Reactivity: As a base, it will react exothermically with acids. It is also incompatible with strong oxidizing agents.[6][7][8] Such reactions can generate heat and potentially hazardous fumes.

  • Environmental Impact: Amines can be toxic to aquatic life, and therefore, must never be disposed of via the sewer system.[6][7][9]

The causality behind strict disposal protocols is to prevent uncontrolled reactions, protect personnel from corrosive and toxic effects, and mitigate environmental contamination.

Table 1: Inferred Chemical Profile and Hazard Summary
PropertyInferred Characteristic / HazardRationale & Safety Implication
Appearance Likely a liquid with a strong, unpleasant amine/ammonia-like odor.[1][3]The odor is a primary indicator of exposure; however, olfactory fatigue can occur. Always handle in a ventilated enclosure.
Chemical Class Cyclic Aliphatic AminePossesses properties of both a heterocyclic thioether and a primary amine.
Primary Hazards Corrosive, Harmful if Swallowed/Inhaled/Absorbed.[1][3][5]Direct contact can cause chemical burns. Systemic toxicity is possible via multiple exposure routes.
pH BasicWill react with acids. Waste streams must be segregated.
Incompatibilities Strong Acids, Oxidizing Agents, Acid Chlorides, Anhydrides.[6][7][8]Mixing can lead to violent reactions. Segregation of waste is critical to prevent accidental mixing in collection containers.
Environmental Hazard Presumed toxic to aquatic life.[6][9]Must be disposed of as hazardous chemical waste, not drain-disposed.

Immediate Safety & Handling Protocols

A self-validating safety system begins with proactive measures before any waste is generated. The choice of engineering controls and Personal Protective Equipment (PPE) is non-negotiable and based on mitigating the primary hazards of corrosivity and toxicity.

Engineering Controls
  • Chemical Fume Hood: All handling of Thiepan-4-amine, including weighing, transferring, and the preparation of waste containers, must be conducted inside a certified chemical fume hood.[10] This is the primary line of defense to prevent inhalation of vapors.

Personal Protective Equipment (PPE)

The selection of PPE is based on creating a complete barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)
Body PartRequired PPESpecification & Rationale
Hands Double Nitrile Gloves or Neoprene Gloves.Protects against skin absorption and corrosion. Check glove manufacturer's compatibility charts. Pesticide handlers experience most exposure on hands and forearms.[11]
Eyes/Face Safety Goggles and a Face Shield.[7][11]Provides splash protection for eyes and face. Safety glasses are insufficient due to the risk of severe eye damage from corrosive splashes.[5]
Body Chemical-Resistant Lab Coat & Apron.[11][12]A fully-buttoned lab coat protects the torso and arms. A chemical-resistant apron provides an additional barrier for the torso.
Feet Closed-toe ShoesProtects feet from potential spills.

Step-by-Step Waste Collection & Segregation Protocol

The core principle of amine waste management is strict segregation to prevent hazardous reactions.[7] Never mix amine waste with other waste streams at the point of generation.

Step 1: Designate a Waste Container
  • Obtain a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Ensure the container has a secure, vapor-tight screw cap.

Step 2: Label the Container (Before Use)
  • Affix a "Hazardous Waste" label from your institution's EHS department.

  • Clearly write the full chemical name: "Thiepan-4-amine Waste".

  • List all components of the waste solution (e.g., "Thiepan-4-amine, Methanol").

  • Check the appropriate hazard boxes: Corrosive, Toxic .

Step 3: Collect Liquid Waste
  • Working inside a chemical fume hood, carefully pour all liquid waste containing Thiepan-4-amine into the designated, labeled container.

  • Keep the container closed at all times, except when adding waste.[10]

Step 4: Collect Contaminated Solid Waste
  • Designate a separate, labeled, sealed plastic bag or container for contaminated solid waste.

  • This stream includes used gloves, pipette tips, absorbent paper, and any other disposable materials that have come into contact with Thiepan-4-amine.[10]

  • Label this container as "Solid Waste Contaminated with Thiepan-4-amine".

Step 5: Decontaminating Glassware
  • Rinse the glassware three times with a suitable solvent (e.g., methanol or ethanol).

  • The first rinseate is hazardous and must be collected in your liquid Thiepan-4-amine waste container.[10]

  • Subsequent rinses may be permissible for drain disposal, but this requires explicit approval from your institution's EHS department.[10]

  • After the solvent rinse, wash glassware with soap and water.

Final Disposal Pathway & Workflow

The disposal of Thiepan-4-amine waste is not complete until it is safely removed by a certified professional. The final step is always to contact your institution's EHS department for a scheduled waste pickup. They will ensure the waste is transported and disposed of in compliance with all regulations, likely via high-temperature incineration.[13][14]

Diagram 1: Thiepan-4-amine Waste Management Workflow

G cluster_prep Preparation Phase cluster_generation Waste Generation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage & Disposal start Begin Work with Thiepan-4-amine ppe Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood gen_liquid Generate Liquid Waste hood->gen_liquid gen_solid Generate Solid Waste (Gloves, Tips) hood->gen_solid liquid_container Labeled Liquid Waste Container (Thiepan-4-amine) gen_liquid->liquid_container Collect solid_container Labeled Solid Waste Container (Thiepan-4-amine) gen_solid->solid_container Collect storage Store Securely in Satellite Accumulation Area liquid_container->storage solid_container->storage pickup Schedule EHS Waste Pickup storage->pickup disposal Professional Disposal (e.g., Incineration) pickup->disposal

Caption: Workflow for the safe segregation, collection, and disposal of Thiepan-4-amine waste.

Regulatory Considerations

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] It is the responsibility of the waste generator to determine if a waste is hazardous.[2] Thiepan-4-amine waste would likely be classified as hazardous due to its corrosivity and potential toxicity.

Table 3: Potential U.S. EPA Hazardous Waste Codes
Waste CodeDescriptionRationale for Thiepan-4-amine
D002 Corrosive WasteAs a strong amine, the waste is likely to be basic (pH > 12.5) or corrosive to steel.
U-List Toxic Waste (Unused Commercial Product)If disposing of unused, pure Thiepan-4-amine, it may fall under a "U" code if specifically listed, though it is not currently. The principle of disposing of unused toxic reagents applies.[16]

References

  • MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931 . (2018). Greenbook.net. [Link]

  • MSDS Material Safety Data Sheet B-9A Condensate Line Neutralizing Amine . (2005). Mid-West Solutions, Inc.. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Hazard Substance Fact Sheet: 4-Thiapentanal . New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET MCP AMINE 4 . (n.d.). Greenbook.net. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023). ACS Publications. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . (2015). Stockholm University. [Link]

  • Treatment of amine wastes generated in industrial processes . (2021). IOP Conference Series: Materials Science and Engineering. [Link]

  • Thiepan-4-amine hydrochloride | CAS 2193060-74-9 . American Elements. [Link]

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  • SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER . (2016). Loveland Products, Inc.. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiepan-4-amine

This guide provides essential safety and logistical information for the handling of Thiepan-4-amine in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by equ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of Thiepan-4-amine in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient work environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling reactive chemical compounds.

Hazard Assessment: Understanding the Risks of Thiepan-4-amine

Thiepan-4-amine is a heterocyclic amine. Its hazard profile is primarily dictated by the reactive amine group attached to a seven-membered thiepane ring. Based on analogous compounds like cycloheptylamine, the principal hazards are significant and require robust protective measures.[1][2]

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1][3] The damage can be irreversible, including blindness.[1]

  • Respiratory Irritation: Vapors or mists of cyclic amines can cause irritation to the nose, throat, and respiratory tract.[3]

  • Flammability: Structurally similar compounds are flammable liquids and vapors, posing a fire hazard when exposed to heat, sparks, or open flames.[1]

  • Toxicity: Amines can be toxic if swallowed or absorbed through the skin.[4]

Due to these potential hazards, all handling of Thiepan-4-amine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling Thiepan-4-amine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5]Protects against skin contact, which can cause severe burns and toxic absorption.[1][4] Consider double-gloving for extended procedures.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[6]Protects against splashes that can cause severe, irreversible eye damage.[1] Safety glasses are insufficient.
Face shield (worn over goggles).[6][7]Required when there is a significant risk of splashing (e.g., transferring large volumes, working under pressure).
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.[6]Provides a barrier against incidental skin contact and protects from fire hazards associated with flammable liquids.[1][6]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[8]Protects feet from spills.
Respiratory Protection Not typically required when handled in a certified fume hood.A respirator may be necessary for large spills or in situations with inadequate ventilation.[5]

Operational Plan: Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure to the user.

Donning (Putting On) PPE

G cluster_donning Donning PPE Workflow A 1. Lab Coat B 2. Gloves A->B C 3. Goggles / Face Shield B->C

Figure 1: Recommended sequence for donning PPE.
  • Lab Coat: Ensure it is fully buttoned.[6]

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.[5]

  • Eye/Face Protection: Put on chemical splash goggles and, if necessary, a face shield.[6]

Doffing (Taking Off) PPE

The principle of doffing is "dirty to dirty." Assume the exterior of your PPE is contaminated.

G cluster_doffing Doffing PPE Workflow A 1. Gloves (Outer pair if double-gloved) B 2. Face Shield / Goggles A->B C 3. Lab Coat B->C D 4. Gloves (Inner pair) C->D E 5. Wash Hands Thoroughly D->E

Figure 2: Recommended sequence for doffing PPE.
  • Gloves: Remove the first pair of gloves without touching your bare skin.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Second Pair of Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[4]

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is critical.

IncidentImmediate Action Plan
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]
Minor Spill Alert others in the area. Use an absorbent material (e.g., spill pads, vermiculite) to contain the spill. Use non-sparking tools for cleanup.[1] Place waste in a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) department.[3]

Disposal Plan for Contaminated Materials

All materials that come into contact with Thiepan-4-amine must be treated as hazardous waste.

G cluster_disposal Waste Disposal Workflow A Contaminated PPE (Gloves, wipes, etc.) C Solid Waste Container (Labeled 'Hazardous Waste') A->C B Liquid Waste (Reaction mixtures, etc.) D Liquid Waste Container (Labeled 'Hazardous Waste') B->D E Arrange for EHS Pickup C->E D->E

Figure 3: Segregation and disposal of contaminated waste.
  • Segregate Waste: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.

  • Solid Waste: All disposable PPE, contaminated wipes, and absorbent materials from spills should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused Thiepan-4-amine, reaction mixtures, and solvent rinses should be collected in a designated liquid hazardous waste container.

  • Storage: Store waste containers in a well-ventilated area, away from incompatible materials, until they are collected by your institution's EHS department.[5]

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the most current chemical safety information.

References

  • Thames River Chemical Corp. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Ammonia Refrigeration PSM & RMP. (2020, March 9). Emergency Response & PPE. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2899, Cycloheptylamine. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]

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  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

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